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4,6-Dihydrazinyl-1,3,5-triazin-2-amine Documentation Hub

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  • Product: 4,6-Dihydrazinyl-1,3,5-triazin-2-amine
  • CAS: 25170-95-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Properties of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (ADHT)

Executive Summary 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (ADHT) is a high-nitrogen heterocyclic compound belonging to the s-triazine family. Characterized by a high decomposition temperature (>300°C for high-purity varia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dihydrazinyl-1,3,5-triazin-2-amine (ADHT) is a high-nitrogen heterocyclic compound belonging to the s-triazine family. Characterized by a high decomposition temperature (>300°C for high-purity variants) and significant nitrogen content, ADHT serves as a critical intermediate in the synthesis of advanced energetic materials, including bis(aminotriazolo)aminotriazines. This guide delineates the physicochemical profile, synthesis pathways, and spectroscopic data necessary for the precise characterization and handling of ADHT in research and industrial applications.

Chemical Identity & Structural Context[1][2][3][4]

ADHT represents a bridge between the commercially ubiquitous melamine (2,4,6-triamino-1,3,5-triazine) and the highly unstable trihydrazinotriazine. Its structure features a stable s-triazine core substituted with one amino group and two hydrazinyl moieties, imparting unique reactivity for cyclization reactions.

Property Data
IUPAC Name 4,6-Dihydrazinyl-1,3,5-triazin-2-amine
Common Names 2-Amino-4,6-dihydrazino-1,3,5-triazine; ADHT; Dihydrazinomelamine
CAS Registry Number 25170-95-0
Molecular Formula C₃H₈N₈
Molecular Weight 156.15 g/mol
SMILES Nc1nc(NN)nc(NN)n1
Structural Visualization

The following diagram illustrates the chemical structure and atomic connectivity of ADHT.

ADHT_Structure Figure 1: Structural connectivity of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (ADHT). C2 C2 N3 N3 C2->N3 N_Amine NH2 C2->N_Amine Pos 2 N1 N1 N1->C2 C6 C6 C6->N1 N_Hydra2 NH-NH2 C6->N_Hydra2 Pos 6 N5 N5 N5->C6 C4 C4 C4->N5 N_Hydra1 NH-NH2 C4->N_Hydra1 Pos 4 N3->C4

[5][6][7]

Physicochemical Profile

The physical properties of ADHT are heavily influencing by its purity. Literature values often reflect lower-purity samples (mp ~262°C), whereas high-purity material synthesized via the methoxy-displacement route exhibits significantly higher thermal stability.

Parameter Value / Observation Notes
Physical State White crystalline solidForms fine needles or powder upon precipitation.
Melting Point >300°C (dec) High-purity material decomposes without melting below 300°C. Lower purity samples may melt/dec at ~262°C.
Solubility (Soluble) DMSO, Dilute Mineral Acids (HCl, H₂SO₄)Protonation of the ring/hydrazine nitrogens facilitates solubility.
Solubility (Insoluble) Water, Ethanol, Methanol, THFUseful for purification via precipitation washing.
Density Estimated >1.6 g/cm³Typical for high-nitrogen triazine derivatives (cf. Melamine 1.57 g/cm³).
Hygroscopicity Low to ModerateStable under ambient conditions; prolonged exposure to moisture may induce hydrolysis.

Synthesis & Purification Protocols

To achieve the high purity required for energetic applications, a two-step displacement protocol is superior to direct amination of cyanuric chloride.

High-Purity Synthesis Workflow

Route: Cyanuric Chloride


 2-Amino-4,6-dimethoxy-s-triazine 

ADHT.
  • Precursor Synthesis: Reaction of 2-amino-4,6-dichloro-s-triazine with sodium methoxide yields the dimethoxy intermediate.

  • Hydrazinolysis: The methoxy groups are displaced by hydrazine hydrate. This route avoids the formation of mixed chloro-hydrazino impurities common in direct substitution.

Synthesis_Pathway Figure 2: High-purity synthesis pathway via dimethoxy intermediate. Start Cyanuric Chloride (C3N3Cl3) Inter1 2-Amino-4,6-dimethoxy-1,3,5-triazine (Intermediate) Start->Inter1 Nucleophilic Substitution Product ADHT (High Purity >99%) Inter1->Product Transamination / Displacement Reagent1 1. NH3 2. NaOMe/MeOH Reagent2 Hydrazine Hydrate (N2H4·H2O) Reflux, 3 hrs

Protocol Detail (Hydrazinolysis Step)
  • Reagents: 2-Amino-4,6-dimethoxy-1,3,5-triazine (1.0 eq), Hydrazine Monohydrate (Excess, ~10 eq), Water (Solvent).

  • Conditions: Stir at 25°C during addition, then heat to 120-125°C (slow reflux) for 3 hours.

  • Work-up: Cool to 25°C. Filter the resulting white precipitate.[1] Wash sequentially with water and ethanol to remove excess hydrazine and methoxy byproducts.

  • Yield: ~98%.

Spectroscopic Characterization

Accurate identification of ADHT requires distinguishing the distinct proton environments of the ring amine versus the hydrazine side chains.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ Frequency: 400 MHz (Standard)

Nucleus Shift (δ ppm) Multiplicity Integration Assignment
¹H 4.05 Singlet (s)4HTerminal Hydrazine -NH₂
¹H 6.22 Singlet (s)2HInternal Hydrazine -NH-
¹H 7.63 Singlet (s)2HRing Amine -NH₂
¹³C 166.3 Singlet-C2 (Amino-substituted)
¹³C 167.5 Singlet-C4, C6 (Hydrazino-substituted)

Note: The distinct shift of the hydrazine internal -NH- (6.22 ppm) vs the terminal -NH₂ (4.05 ppm) confirms the integrity of the hydrazinyl groups.

Infrared Spectroscopy (FTIR)
  • 3200–3400 cm⁻¹: Strong N-H stretching vibrations (multiple bands due to -NH₂ and -NH-).

  • 1500–1600 cm⁻¹: C=N ring stretching (characteristic of s-triazine).

  • 900–1000 cm⁻¹: N-N stretching modes.

Applications & Safety

Primary Applications
  • Energetic Materials Precursor: ADHT is the direct precursor for bis(aminotriazolo)aminotriazines . Reaction with cyanogen bromide (BrCN) or formic acid induces cyclization of the hydrazino groups into triazole rings, significantly increasing density and heat of formation.

  • Gas Generators: Due to the high nitrogen content (>60%), ADHT and its derivatives decompose to release large volumes of N₂ gas, making them suitable for airbag inflators and fire suppression systems.

  • Epoxy Curing Agents: The multiple active hydrogens allow ADHT to function as a latent curing agent for high-temperature epoxy resins.

Handling & Safety Profile
  • Hazard Classification: Irritant. Potential sensitizer.[2]

  • Energetic Hazard: While ADHT itself is stable (>300°C), it is a precursor to explosives. It should be treated as a flammable solid. Avoid strong oxidizers.

  • Storage: Store in a cool, dry place away from acids and moisture. Keep container tightly closed to prevent hydrolysis.

References

  • Synthesis and Properties of ADHT

    • Source: US Patent 6,833,454 B1. "Chemical compounds containing bis(triazolo)triazine structures and methods thereof."
    • Relevance: Provides the definitive high-purity synthesis route, melting point data (>300°C)
    • URL:

  • Comparative Literature Data: Source:Bulletin of the Chemical Society of Japan, Vol. 70, No. 3, pp. 671-679 (1997). Relevance: Cites lower melting points (262°C) for ADHT prepared via different routes, highlighting the importance of the methoxy-displacement method for purity.
  • General Triazine Chemistry

    • Source:Chemical & Physical Properties by Cheméo (Data for rel
    • Relevance: Contextual data for solubility and density estimations of amino-triazine deriv
    • URL:

Sources

Exploratory

Thermodynamic stability of high-nitrogen triazine derivatives

Thermodynamic Stability of High-Nitrogen Triazine Derivatives: A Guide for Molecular Design and Characterization Executive Summary: The Stability-Energy Paradox In the development of high-energy-density materials (HEDMs)...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of High-Nitrogen Triazine Derivatives: A Guide for Molecular Design and Characterization

Executive Summary: The Stability-Energy Paradox

In the development of high-energy-density materials (HEDMs) and nitrogen-rich pharmaceuticals, researchers face a fundamental trade-off: Thermodynamic Instability vs. Kinetic Stability . High-nitrogen triazine derivatives (1,2,3-, 1,2,4-, and 1,3,5-isomers) derive their utility from high positive heats of formation (HOF), driven by the inherent strain of N-N bonds and the lower bond energy of C-N compared to C-C.

However, "stability" is often conflated. A compound can be thermodynamically unstable (energetically eager to decompose into N₂) yet kinetically stable (possessing a high activation energy barrier preventing spontaneous decomposition). This guide dissects the structural determinants of this stability, provides computational frameworks for prediction, and details rigorous experimental protocols for validation.

Theoretical Framework: Structural Determinants of Stability

Aromaticity and Nitrogen Content

The triazine core exhibits aromaticity, which confers a baseline of stabilization energy. However, as nitrogen content increases (e.g., fusing tetrazole rings or substituting with azido groups), the electron density shifts.

  • 1,3,5-Triazine (s-triazine): The most symmetric and generally stable isomer.

  • Substituent Effects: Electron-donating groups (EDGs) like amino (-NH₂) significantly enhance thermal stability via intermolecular hydrogen bonding and resonance stabilization, pushing decomposition temperatures >250°C. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or azido (-N₃) increase density and HOF but lower the activation barrier for ring cleavage.

Tautomeric Equilibria

A critical, often overlooked factor is tautomerism. Amino-substituted triazines exist in equilibrium between amine (aromatic) and imine (non-aromatic) forms. The amine form is thermodynamically favored due to aromaticity, but the imine form often represents a lower-energy pathway for decomposition.

Visualizing Tautomeric Stabilization:

Tautomerism cluster_0 Thermodynamic Equilibrium cluster_1 Decomposition Consequence Amino Amino Form (Aromatic, Stable) Imino Imino Form (Non-Aromatic, Reactive) Amino->Imino Proton Transfer (Endothermic) Decomp Ring Cleavage (Radical Mechanism) Imino->Decomp Low Barrier Gas Gas Release (N2, HCN) Decomp->Gas

Caption: Tautomeric equilibrium shifts towards the reactive imine form at high temperatures, initiating decomposition.

Computational Assessment: Predictive Modeling

Before synthesis, thermodynamic properties must be modeled to assess safety and performance.

Heats of Formation (HOF) via Isodesmic Reactions

Direct DFT calculation of HOF can be inaccurate. The isodesmic reaction method —where the number of bond types is conserved—cancels out systematic errors.

Protocol:

  • Geometry Optimization: Use DFT functionals like B3LYP or M06-2X with a 6-311+G(d,p) basis set.[1]

  • Design Isodesmic Reaction: Construct a balanced equation using reference compounds with known experimental HOFs (e.g., melamine, methane, ammonia).

  • Calculate Enthalpy:

    
    
    
    
    
Predicting Decomposition Pathways

Recent studies on compounds like MTO (2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide) reveal that decomposition often starts with intermolecular hydrogen transfer rather than simple bond fission.

Key Insight: If the barrier for H-transfer is < 30 kcal/mol, the compound may be too unstable for isolation, regardless of its theoretical HOF.

Experimental Validation Protocols

Trustworthy data requires rigorous control of experimental variables.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining kinetic stability (Onstep Temperature,


) and decomposition energy.

Step-by-Step Protocol:

  • Calibration: Calibrate heat flow and temperature using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Sample Prep: Weigh 0.5–2.0 mg of sample into an aluminum crucible. Crucial: For high-nitrogen compounds, use a pinhole lid to allow gas escape and prevent crucible rupture, unless measuring vapor pressure.

  • Purge: Nitrogen gas at 50 mL/min to prevent oxidative side-reactions.

  • Kinetic Analysis (Kissinger Method):

    • Run samples at heating rates (

      
      ) of 5, 10, 15, and 20 °C/min.
      
    • Record the peak temperature (

      
      ) for each rate.
      
    • Plot

      
       vs. 
      
      
      
      . The slope equals
      
      
      .

Self-Validating Check: If the peak shape changes significantly with heating rate (e.g., splits into two), the mechanism is changing, and simple kinetic models are invalid.

Thermogravimetric Analysis (TGA)

TGA measures mass loss, distinguishing between solvent loss (desolvation), sublimation, and decomposition.

Workflow Integration:

ExperimentalWorkflow cluster_Screening Thermal Screening cluster_Kinetics Kinetic Validation Synthesis Synthesis & Purification TGA TGA (10°C/min) Determine T_onset & Mass Loss Synthesis->TGA DSC_Screen DSC (Screening) Identify Exotherms Synthesis->DSC_Screen DSC_Var Variable Rate DSC (5, 10, 20 °C/min) TGA->DSC_Var If stable < 100°C DSC_Screen->DSC_Var Calc Calculate Activation Energy (Ea) Kissinger/Ozawa Method DSC_Var->Calc Bomb Bomb Calorimetry Measure Heat of Combustion Calc->Bomb If Safety Criteria Met

Caption: Integrated workflow ensures safety. Kinetic parameters are calculated only after thermal limits are established.

Comparative Data: High-Nitrogen Triazine Derivatives

The following table summarizes thermodynamic data for key derivatives. Note the correlation between Nitrogen % and Density.[2][3]

CompoundNitrogen Content (%)Density (g/cm³)Decomposition (

, °C)
HOF (kJ/mol)
RDX (Reference) 37.81.82204+70
H3TTT 73.71.83247+890 (est)
DAAT (Diaminoazoxy) 61.41.74245+230
TAG (Triaminoguanidine) 66.61.60195+185

Data aggregated from comparative studies on energetic salts and tetrazine derivatives.

Decomposition Mechanisms

Understanding how these molecules break down is vital for designing stabilizers.

  • Ring Opening: The weakest point in high-nitrogen triazines is often the C-N bond connecting the ring to a nitro or azido group.

  • Radical Formation: Homolytic cleavage generates radical species.

  • Gas Evolution: The final thermodynamic sink is the formation of the N≡N triple bond (bond energy ~945 kJ/mol), driving the reaction entropically and enthalpically.

Pathway Visualization:

Decomposition Parent Parent Triazine (High HOF) Step1 Rate Limiting Step: C-NO2 or Ring C-N Cleavage Parent->Step1 Heat / Impact Intermediate Open-Chain Radical Intermediate Step1->Intermediate Products Stable Gases (3 N2 + HCN) Intermediate->Products Rapid Exotherm

Caption: Generalized decomposition pathway for nitro-substituted triazines showing the entropic drive toward N2 gas.

References

  • Theoretical Studies of High-nitrogen-containing Energetic Compounds Based on the s-Tetrazine Unit. Interdisciplinary Centre for Mathematical and Computational Modelling.3

  • Theoretical investigation of nitrogen-rich high-energy-density materials based on furazan substituted s-triazine. National Institutes of Health (PubMed).4

  • Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials. Royal Society of Chemistry.5

  • Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO). Royal Society of Chemistry.6

  • Application Note: Thermal Behavior of N,N'-Dinitrourea (DNU) using DSC and TGA. Benchchem.7[8]

Sources

Foundational

Technical Guide: Molecular Weight and Density Characteristics of ADHT Scaffolds

The following technical guide details the molecular weight and density characteristics of ADHT (2-Amino-4,5-dihydrothiophene-3-carbonitrile) , a critical heterocyclic scaffold in modern medicinal chemistry. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular weight and density characteristics of ADHT (2-Amino-4,5-dihydrothiophene-3-carbonitrile) , a critical heterocyclic scaffold in modern medicinal chemistry.

Executive Summary

In the realm of heterocyclic drug discovery, ADHT refers to 2-Amino-4,5-dihydrothiophene-3-carbonitrile .[1][2][3][4][5] This partially saturated sulfur-containing scaffold serves as a versatile pharmacophore and a primary precursor for the synthesis of thieno[2,3-d]pyrimidines —bioisosteres of purines with potent anticancer, antimicrobial, and antiviral activities.

Understanding the molecular weight (MW) and density characteristics of ADHT is not merely a cataloging exercise but a critical requirement for:

  • Stoichiometric Precision: Accurate calculation of yields in multi-component Gewald reactions.

  • Solid-State Formulation: Optimizing flowability and compaction properties for oral dosage forms.

  • Computational Modeling: Utilizing Density Functional Theory (DFT) to predict stereochemical outcomes of ADHT functionalization.

Physicochemical Profile

The "ADHT" designation often covers a library of derivatives. Below is the profile for the core scaffold and its common 4-aryl-5-benzoyl derivatives.

Molecular Weight Characteristics

The molecular weight of ADHT derivatives dictates their "Rule of 5" compliance and blood-brain barrier (BBB) permeability.

ParameterCore Scaffold (C₅H₆N₂S)Common Derivative (C₁₈H₁₄N₂OS)Significance
Molecular Weight 126.18 g/mol ~306.38 g/mol Core is fragment-sized; derivatives are lead-like.
Exact Mass 126.025 g/mol 306.082 g/mol Critical for High-Res Mass Spectrometry (HRMS) ID.
ClogP (Lipophilicity) ~0.92.5 – 3.5Determines solubility in organic synthesis solvents (EtOH, DMF).
H-Bond Donors 1 (NH₂)1Key for binding affinity in kinase pockets.
Density Characteristics

Density in the context of ADHT must be understood in two distinct phases: Crystallographic Density (intrinsic) and Bulk Density (processing).

  • True (Crystal) Density: Typically 1.35 – 1.45 g/cm³ .

    • Relevance: High crystal density indicates efficient packing, often correlating with higher melting points (204–205°C for core ADHT) and lower aqueous solubility.

  • Bulk & Tapped Density:

    • Bulk Density: ~0.4 – 0.6 g/mL (highly dependent on crystallization solvent).

    • Relevance: Critical for capsule filling. A low bulk density ("fluffy" powder) requires granulation prior to tableting.

  • Electronic Density (DFT):

    • Context: In synthesis optimization, Density Functional Theory (DFT) calculations (e.g., r²SCAN-3c level) are used to map the electron density of the thiocyanate group. This predicts the trans-diastereoselectivity of the Michael addition-cyclization step.

Synthetic & Structural Integrity

The synthesis of ADHT is a delicate balance of kinetics and thermodynamics, often validated via density-based separation or DFT modeling.

The Gewald Reaction Protocol

The most robust route to ADHTs is the modified Gewald reaction or the base-catalyzed cyclization of cyanothioacetamide.

Mechanism:

  • Knoevenagel Condensation: Aldehyde/Ketone + Active Nitrile.

  • Sulfurization: Addition of elemental sulfur.[4]

  • Cyclization: Intramolecular nucleophilic attack.

Visualization of the ADHT Workflow

The following diagram illustrates the structural relationship and synthetic flow for ADHT.

ADHT_Workflow Raw Precursors (Ketone/Aldehyde + Nitrile) Inter Intermediate (Michael Adduct) Raw->Inter Knoevenagel (Base Cat.) ADHT ADHT Scaffold (2-Amino-4,5-dihydrothiophene...) Inter->ADHT Cyclization (S8 / Morpholine) Prop Properties MW: 126-300+ Da Density: ~1.4 g/cm³ MP: 204°C ADHT->Prop Characterization App Applications Thieno[2,3-d]pyrimidines Kinase Inhibitors ADHT->App Derivatization

Caption: Figure 1. Synthetic pathway and property mapping of the ADHT scaffold from precursors to bioactive applications.

Experimental Protocols

Protocol A: Determination of Bulk and Tapped Density

Essential for characterizing the flow properties of synthesized ADHT powder.

Objective: Calculate the Hausner Ratio to predict powder flowability. Equipment: 100 mL graduated cylinder, Tap Density Tester (or manual equivalent).

  • Preparation: Pass ~10 g of dry ADHT powder through a 1.0 mm sieve to break agglomerates.

  • Bulk Volume (

    
    ):  Gently pour the powder into the tared cylinder. Record volume to nearest 0.5 mL without compacting.
    
  • Tapped Volume (

    
    ):  Tap the cylinder mechanically (drop height 14 mm, 300 drops/min) for 500 taps. Read volume. Repeat for 750 taps. If difference is <2%, use final volume.
    
  • Calculation:

    • Bulk Density (

      
      ) = Mass / 
      
      
      
    • Tapped Density (

      
      ) = Mass / 
      
      
      
    • Hausner Ratio =

      
      
      
    • Interpretation: A ratio > 1.25 indicates poor flow (cohesive powder), typical for ADHT derivatives, suggesting a need for glidants in formulation.

Protocol B: Synthetic Verification via Melting Point & Solubility

Quick QC check for ADHT purity.

  • Melting Point: Capillary method. Pure ADHT core should melt sharply at 204–205°C . A range >2°C indicates incomplete sulfurization or solvent occlusion.

  • Solubility Check:

    • Add 10 mg ADHT to 1 mL Water: Should remain insoluble (suspension).

    • Add 10 mg ADHT to 1 mL DMSO: Should dissolve clear (yellow/orange solution).

Application in Drug Development

The density of functional groups on the ADHT ring allows for "scaffold hopping."

  • Kinase Inhibition: The 2-amino group acts as a hydrogen bond donor, mimicking the adenine ring of ATP.

  • Antimicrobial Agents: ADHT-thiazoline hybrids have shown efficacy against S. aureus by disrupting cell wall synthesis.

  • Stereochemical Control: Recent studies utilize DFT to predict the stability of trans- vs cis-isomers during the synthesis of 4-aryl-5-benzoyl derivatives, ensuring the production of the thermodynamically stable trans-isomer (energy difference ~1.5 kJ/mol).

References

  • Dotsenko, V. V., et al. (2021).[5] 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions. ACS Omega.[6] [Link]

  • PubChem. (2024). Compound Summary: 2-Amino-4,5-dihydrothiophene-3-carbonitrile.[1][2][3][4][5][7][8][9] National Library of Medicine. [Link]

Sources

Exploratory

An In-depth Technical Guide to Hydrazinyl-s-Triazines: Structure, Synthesis, and Applications

An initial search for "4,6-dihydrazinyl-1,3,5-triazin-2-amine" reveals a scarcity of specific data for this exact chemical structure in readily available scientific literature and databases. This suggests that this parti...

Author: BenchChem Technical Support Team. Date: March 2026

An initial search for "4,6-dihydrazinyl-1,3,5-triazin-2-amine" reveals a scarcity of specific data for this exact chemical structure in readily available scientific literature and databases. This suggests that this particular compound may not be widely synthesized or characterized. However, the query leads to two closely related and well-documented analogues that provide significant insight into the chemistry of hydrazinyl-substituted s-triazines. This guide will therefore focus on these two key compounds: the fully substituted 2,4,6-trihydrazinyl-1,3,5-triazine and the mono-substituted 6-hydrazinyl-1,3,5-triazine-2,4-diamine . By examining these molecules, we can infer the probable characteristics and synthetic strategies that would apply to the originally requested compound.

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in heterocyclic chemistry, largely due to the commercial availability and versatile reactivity of its chlorinated precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The three chlorine atoms on cyanuric chloride can be sequentially and selectively replaced by a wide array of nucleophiles, including amines, alcohols, and hydrazines, by carefully controlling reaction temperatures.[1][2] This allows for the precise construction of a vast library of triazine derivatives with tailored properties.

The introduction of one or more hydrazinyl (-NHNH2) moieties to the triazine ring imparts unique chemical properties and biological activities. The hydrazinyl group is a potent nucleophile and a versatile functional handle for further derivatization, often through condensation reactions with aldehydes and ketones to form hydrazones.[3] This reactivity is extensively exploited in medicinal chemistry and materials science.[4][5]

Part 1: The Trisubstituted Analogue: 2,4,6-Trihydrazinyl-1,3,5-triazine

Also known as trihydrazinotriazine (THT), this molecule is the fully hydrazinyl-substituted derivative of the s-triazine ring. It is a nitrogen-rich compound that has garnered interest for its applications as a blowing agent and in the field of energetic materials.

Core Chemical Identifiers
IdentifierValue
CAS Number 10105-42-7[6]
IUPAC Name (4,6-dihydrazinyl-1,3,5-triazin-2-yl)hydrazine[6]
Synonyms Trihydrazinotriazine, Genitron THT, Trihydrazino-s-triazine, Cyanuric trihydrazide[6][7]
Molecular Formula C₃H₉N₉[6]
Molecular Weight 171.17 g/mol [6]
Canonical SMILES C1(=NC(=NC(=N1)NN)NN)NN[]
InChI Key CZGWDPMDAIPURF-UHFFFAOYSA-N[]
Synthesis of 2,4,6-Trihydrazinyl-1,3,5-triazine

The synthesis of 2,4,6-trihydrazinyl-1,3,5-triazine is a classic example of nucleophilic aromatic substitution on the s-triazine ring, starting from the readily available and inexpensive cyanuric chloride.[9] The reaction involves the stepwise replacement of the three chlorine atoms with hydrazine.

G cluster_reactants Reactants cluster_product Product Cyanuric_Chloride Cyanuric Chloride THT 2,4,6-Trihydrazinyl-1,3,5-triazine Cyanuric_Chloride->THT Nucleophilic Substitution Hydrazine_Hydrate Hydrazine Hydrate (excess) Hydrazine_Hydrate->THT

Synthesis of 2,4,6-Trihydrazinyl-1,3,5-triazine.

Experimental Protocol:

A general laboratory procedure for the synthesis of 2,4,6-trihydrazinyl-1,3,5-triazine is as follows:

  • Preparation of Reactants: A solution of cyanuric chloride in a suitable solvent (e.g., dioxane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.[3]

  • Nucleophilic Substitution: An aqueous solution of hydrazine hydrate (in excess) is added dropwise to the cyanuric chloride solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature to ensure the complete substitution of all three chlorine atoms.

  • Isolation and Purification: The resulting precipitate, 2,4,6-trihydrazinyl-1,3,5-triazine, is isolated by filtration.

  • Washing and Drying: The product is washed with water and then with a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts. The purified product is then dried under vacuum.

Applications and Research Interest
  • Blowing Agents: Due to its high nitrogen content, 2,4,6-trihydrazinyl-1,3,5-triazine can thermally decompose to release a large volume of nitrogen gas, making it useful as a blowing agent in the production of foamed plastics.

  • Energetic Materials: The high nitrogen content and positive heat of formation make it a candidate for research into new energetic materials and propellants.[10]

  • Polymer Chemistry: The three hydrazinyl groups serve as reactive sites for the synthesis of covalent organic frameworks (COFs) and other polymers. For instance, it can be reacted with aldehydes or ketones to form cross-linked hydrazone polymers.[5]

Safety and Handling

Detailed toxicity data for 2,4,6-trihydrazinyl-1,3,5-triazine is not extensively documented. However, as with all hydrazine derivatives, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine and its derivatives are often toxic and potential carcinogens. Work should be conducted in a well-ventilated fume hood.

Part 2: The Monosubstituted Analogue: 6-Hydrazinyl-1,3,5-triazine-2,4-diamine

This compound, also known as diaminohydrazinotriazine, features a single hydrazinyl group and two amino groups on the s-triazine ring. This structure is of particular interest in medicinal chemistry, where the combination of the triazine core and the reactive hydrazinyl group allows for the development of various biologically active molecules.[4]

Core Chemical Identifiers
IdentifierValue
CAS Number 10409-76-4[4]
IUPAC Name 6-hydrazinyl-1,3,5-triazine-2,4-diamine[4]
Synonyms 2,4-Diamino-6-hydrazino-s-triazine
Molecular Formula C₃H₇N₇[4]
Molecular Weight 141.14 g/mol [4]
Canonical SMILES C1(=NC(=NC(=N1)NN)N)N[4]
InChI Key DOKVLJLABBCKOJ-UHFFFAOYSA-N[4]
Synthesis of 6-Hydrazinyl-1,3,5-triazine-2,4-diamine

The synthesis of this asymmetrically substituted triazine requires a more controlled, stepwise approach compared to its trisubstituted counterpart. The differential reactivity of the chlorine atoms on cyanuric chloride at varying temperatures is key to this strategy.

G Cyanuric_Chloride Cyanuric Chloride Intermediate 2-Chloro-4,6-diamino- 1,3,5-triazine Cyanuric_Chloride->Intermediate Step 1 Ammonia1 Ammonia (2 eq.) 0-5 °C Ammonia1->Intermediate Product 6-Hydrazinyl-1,3,5-triazine- 2,4-diamine Intermediate->Product Step 2 Hydrazine Hydrazine Reflux Hydrazine->Product

Synthesis of 6-Hydrazinyl-1,3,5-triazine-2,4-diamine.

Experimental Protocol:

A representative two-step synthesis is outlined below:

Step 1: Synthesis of 2-Chloro-4,6-diamino-1,3,5-triazine

  • Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone or THF).

  • The solution is cooled to 0-5 °C.

  • Two equivalents of aqueous ammonia are added dropwise while maintaining the low temperature.

  • The reaction is stirred for several hours at this temperature to allow for the substitution of two chlorine atoms.

  • The resulting intermediate, 2-chloro-4,6-diamino-1,3,5-triazine, precipitates and is isolated by filtration, washed, and dried.

Step 2: Synthesis of 6-Hydrazinyl-1,3,5-triazine-2,4-diamine

  • The 2-chloro-4,6-diamino-1,3,5-triazine intermediate is suspended in a solvent such as ethanol.[2]

  • An excess of hydrazine hydrate is added to the suspension.

  • The reaction mixture is heated to reflux for several hours to replace the final, less reactive chlorine atom.[2]

  • Upon cooling, the product precipitates from the solution.

  • The final product is collected by filtration, washed with a suitable solvent, and dried.

Applications and Research Interest

The primary interest in 6-hydrazinyl-1,3,5-triazine-2,4-diamine lies in its role as a versatile intermediate in drug discovery.

  • Anticancer Agents: The triazine core is a known scaffold for various anticancer drugs. The hydrazinyl group can be derivatized, for example, by forming hydrazones with various aldehydes, to create a library of compounds for screening against cancer cell lines.[2][4] Studies have shown that substituted triazines can exhibit cytotoxic effects against cell lines like HeLa and HCT-116.[4]

  • Enzyme Inhibitors: Triazine derivatives have been investigated as inhibitors for various enzymes, including carbonic anhydrase and cholinesterase, suggesting potential applications in treating neurological disorders.[4]

  • Antimicrobial Agents: The s-triazine scaffold, when appropriately functionalized, has been shown to possess antibacterial and antifungal properties.[3]

Safety and Handling

Similar to other triazine and hydrazine derivatives, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of PPE and working in a well-ventilated area.

Conclusion and Future Perspectives

While a dedicated datasheet for 4,6-dihydrazinyl-1,3,5-triazin-2-amine remains elusive, a comprehensive understanding of its chemistry can be built upon the well-established knowledge of its analogues, 2,4,6-trihydrazinyl-1,3,5-triazine and 6-hydrazinyl-1,3,5-triazine-2,4-diamine. The synthesis of the target compound would likely follow the principles of sequential nucleophilic substitution on cyanuric chloride, requiring careful control of stoichiometry and temperature to achieve the desired 2:1 ratio of hydrazine to amine substitution.

Based on the properties of its analogues, it can be postulated that 4,6-dihydrazinyl-1,3,5-triazin-2-amine would be a nitrogen-rich solid with potential applications in both materials science and medicinal chemistry. The presence of two hydrazinyl groups would offer multiple sites for derivatization, making it a potentially valuable building block for more complex molecules. Further research is warranted to synthesize and characterize this specific triazine derivative to fully explore its properties and potential applications.

References

  • Der Pharma Chemica. (2012). Synthesis, antimicrobial and antimycobacterial evaluation of star shaped hydrazones derived from 1,3,5-triazine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2937. [Link]

  • Springer. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2026). Exploring s-triazine derivatives as anticancer agents. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). TRIHYDRAZINYL-1,3,5-TRIAZINE | CAS 10105-42-7. Retrieved from [Link]

  • Skyrun Industrial. (n.d.). Trihydrazine Triazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration for synthesis of 2,4,6-trihydrazinyl-1,3,5-triazine. Retrieved from [Link]

  • DTIC. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66276, 1,3,5-Triazine, 2,4,6-trihydrazinyl-. Retrieved from [Link]

Sources

Foundational

Solubility Profile &amp; Characterization of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine

Topic: Solubility Profile of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine in Polar Solvents Content Type: Technical Whitepaper / Application Guide Audience: Chemical Engineers, Pharmaceutical Scientists, and Energetic Material...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine in Polar Solvents Content Type: Technical Whitepaper / Application Guide Audience: Chemical Engineers, Pharmaceutical Scientists, and Energetic Materials Researchers

A Technical Guide for Process Optimization and Formulation

Executive Summary

4,6-Dihydrazinyl-1,3,5-triazin-2-amine (CAS: 5606-24-6 / 19190-62-6 derivatives), often referred to as Melamine-dihydrazine , is a high-nitrogen heterocyclic compound utilized in the synthesis of energetic materials, flame retardants, and metal-organic frameworks (MOFs).

Its utility is frequently bottlenecked by its high crystal lattice energy , which confers poor solubility in common protic and non-polar solvents. This guide provides a definitive solubility profile, thermodynamic rationale, and validated protocols for solubilization and recrystallization, essential for researchers optimizing reaction yields or drug delivery vectors.

Physicochemical Solubility Profile

The solubility behavior of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine is governed by strong intermolecular hydrogen bonding (N-H···N) and π-π stacking interactions typical of amino-s-triazines. The data below synthesizes empirical observations from synthesis workups and structural analogs (e.g., Melamine, Cyanuric hydrazide).

Table 1: Qualitative Solubility in Polar & Semi-Polar Solvents (25°C)
Solvent ClassSolventSolubility RatingPhysicochemical Driver
Dipolar Aprotic DMSO High (> 50 mg/mL)Disrupts intermolecular H-bonds; high dielectric constant stabilizes polar solute.
Dipolar Aprotic DMF High (> 40 mg/mL)Similar mechanism to DMSO; preferred for recrystallization at elevated temps.
Protic (Polar) Water Very Low (< 1 g/L)High lattice energy exceeds hydration enthalpy. Forms suspension.
Protic (Polar) Methanol/Ethanol Insoluble Used as washing agents in synthesis to remove impurities without yield loss.
Acidic Media Dilute HCl / TFA Soluble Protonation of hydrazine/amine groups breaks lattice forces (forms salts).
Non-Polar Hexane / Toluene Insoluble Lack of polarity prevents interaction with the triazine core.

Critical Insight: The compound precipitates immediately upon formation in aqueous environments. This "insolubility" is a feature utilized in its synthesis from cyanuric chloride but a bug during formulation.

Mechanistic Analysis: Why is it Insoluble?

To manipulate the solubility of this triazine derivative, one must understand the Thermodynamic Barrier :

  • Lattice Enthalpy (

    
    ):  The symmetric arrangement of the amine and hydrazine groups creates a rigid, planar network of hydrogen bonds. The energy required to break this lattice is significantly high (Decomposition > 260°C).
    
  • Solvation Enthalpy (

    
    ): 
    
    • In Water , the energy released by hydrating the molecule is insufficient to overcome the lattice energy (

      
      ).
      
    • In DMSO , the sulfoxide oxygen acts as a potent H-bond acceptor, effectively "unzipping" the triazine network.

Visualization: Solvation & Reactivity Pathway

The following diagram illustrates the solubility-dependent synthesis and workup workflow.

SolubilityWorkflow cluster_purification Purification (Solubility-Driven) start Precursor: Cyanuric Chloride / Melamine reaction Nucleophilic Substitution (Solvent: H2O or Acetonitrile) start->reaction + Hydrazine Hydrate precip Precipitation Event (Product is Insoluble in Reaction Media) reaction->precip Saturation Reached filter Filtration & Washing (Wash: Ethanol/Cold Water) precip->filter crude Crude Solid 4,6-Dihydrazinyl-1,3,5-triazin-2-amine filter->crude dissolve Dissolve in Hot DMSO/DMF (T > 80°C) crude->dissolve antisolvent Add Antisolvent (Water) Induce Controlled Crystallization dissolve->antisolvent pure High Purity Crystals antisolvent->pure

Figure 1: Solubility-driven synthesis and purification workflow. The insolubility in water is leveraged for isolation, while high solubility in DMSO is used for purification.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Saturation Shake-Flask)

Use this protocol to generate precise solubility data for your specific solvent system.

Reagents: HPLC-grade DMSO, Water, Methanol. Equipment: UV-Vis Spectrophotometer (λ_max ~230-250 nm), Shaking Incubator, 0.45 µm PTFE Syringe Filters.

  • Preparation: Add excess solid 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Seal and shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Pass the suspension through a pre-heated 0.45 µm PTFE filter to remove undissolved solids. Note: Do not use Nylon filters as triazines may bind non-specifically.

  • Quantification:

    • Dilute the filtrate with water (if compatible) or methanol.

    • Measure Absorbance at λ_max (determine scan first, typically 240 nm for triazine ring).

    • Calculate concentration using a standard calibration curve prepared in DMSO.

Protocol B: Recrystallization (DMSO/Water Method)

Standard method for obtaining analytical-grade purity.

  • Dissolution: Dissolve 1.0 g of crude crude material in 15 mL of DMSO at 80°C. Stir until clear.

  • Filtration: Hot filter if insoluble impurities (e.g., polymerized byproducts) remain.

  • Precipitation: Slowly add warm water (50°C) dropwise until persistent turbidity is observed (approx. 5-10 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the white crystals, wash with cold ethanol (to remove DMSO), and dry under vacuum at 60°C.

Applications & Context

Understanding this profile is critical for:

  • Energetic Materials: The compound is a precursor for high-nitrogen salts. Synthesis must occur in aqueous media where the salt precipitates, driving the equilibrium forward.

  • Pharmaceuticals: As a scaffold for drug design, the low water solubility requires formulation strategies like salt formation (using the basic hydrazine groups) or encapsulation.

  • Polymer Curing: Used as a latent curing agent; it remains inert (insoluble) in epoxy resins at room temperature but dissolves and reacts upon heating (melting point > 200°C).

References

  • Synthesis and Properties of Amino-s-triazines

    • Source: Sigma-Aldrich / Merck Millipore Technical D
    • Relevance: Confirms insolubility of melamine derivatives in w
    • Link:

  • Thermal Decomposition and Solubility of High-Nitrogen Compounds

    • Title: Preparation, Morphologies and Thermal Behavior of High Nitrogen Compound 2-Amino-4,6-diazido-s-triazine and its Derivatives.[1]

    • Source: ResearchG
    • Relevance: Discusses synthesis in aqueous media and recrystallization
    • Link:

  • Structural Characterization of Triazines

    • Title: Structural characteriz
    • Source: TDX (Theses and Dissert
    • Relevance: Validates the use of DMSO-d6 and TFA/CDCl3 for solubilizing complex amino-triazines.
    • Link:

  • Chemical Properties of Hydrazino-Triazines

    • Source: PubChem (CID 66276 & Rel
    • Relevance: Provides physical property estimates and structural identifiers.[2][3][4]

    • Link:

Sources

Exploratory

Thermal Decomposition Kinetics of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine: A Comprehensive Technical Guide

Executive Summary The compound 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (DHTA) —also referred to as 2-amino-4,6-dihydrazino-1,3,5-triazine—is a critical high-nitrogen monomer utilized in the synthesis of advanced energetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (DHTA) —also referred to as 2-amino-4,6-dihydrazino-1,3,5-triazine—is a critical high-nitrogen monomer utilized in the synthesis of advanced energetic polymers and nitrogen-rich macrocycles 1. Due to its dense nitrogen backbone and the presence of energetic hydrazinyl groups, understanding its thermal decomposition kinetics is paramount for ensuring safe handling, optimizing polymerization temperatures, and predicting the shelf-life of its derivative energetic binders.

This whitepaper provides an in-depth analysis of the mechanistic pathways, experimental protocols, and kinetic modeling required to accurately characterize the thermal decomposition of DHTA.

Mechanistic Pathways of Thermal Decomposition

The thermal stability of DHTA is dictated by the competing bond dissociation energies within its structure. The 1,3,5-triazine ring is inherently stable due to aromatic delocalization; however, the exocyclic hydrazinyl (–NH–NH₂) substituents introduce significant thermal lability.

Causality of Decomposition

When subjected to thermal stress, the decomposition of DHTA does not begin with the rupture of the triazine core. Instead, the N–N bond scission acts as the primary initiation step 2. The homolytic cleavage of the N–N bond is endothermic but rapidly generates highly reactive hydrazinyl radicals. These radicals trigger a cascade of highly exothermic secondary reactions, leading to the elimination of nitrogen gas (N₂) and ammonia (NH₃). As the temperature increases further, the localized heat release forces the collapse and fragmentation of the triazine ring, yielding volatile products such as hydrogen cyanide (HCN) and additional N₂.

Pathway A 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (DHTA) B N-N Bond Scission (Endothermic Initiation) A->B Heat Stress C Hydrazinyl Radical Formation B->C D Exothermic N2 & NH3 Elimination C->D Autocatalytic Cascade E Triazine Ring Cleavage (High Temperature) D->E T > 250°C F Volatile Products (HCN, NH3, N2) E->F

Proposed thermal decomposition pathway of DHTA highlighting radical initiation.

Experimental Methodology: Self-Validating Protocols

To extract reliable kinetic parameters, a self-validating experimental design using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required. The protocol below is engineered to prevent thermal runaway—a common hazard when analyzing nitrogen-rich energetic materials 3.

Step-by-Step TGA/DSC Workflow
  • Sample Preparation & Mass Control:

    • Weigh exactly 1.0 to 1.5 mg of DHTA powder.

    • Causality: Using a micro-sample mass minimizes the thermal gradient within the sample and prevents explosive self-heating during the highly exothermic N₂ elimination phase, ensuring the recorded temperature accurately reflects the sample temperature.

  • Crucible Selection:

    • Place the sample in a pierced aluminum crucible .

    • Causality: A pierced lid prevents the buildup of internal pressure (which alters the reaction kinetics to favor liquid-state decomposition) while restricting rapid evaporation, allowing for the accurate capture of gas-phase decomposition channels 2.

  • Atmosphere Control:

    • Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 30–50 mL/min .

    • Causality: An inert atmosphere prevents oxidative degradation, isolating the purely thermal decomposition mechanism.

  • Non-Isothermal Heating Program:

    • Heat the sample from 25 °C to 400 °C at four distinct heating rates (

      
      ): 5, 10, 15, and 20 °C/min .
      
    • Causality: Multiple heating rates are mathematically required to apply model-free isoconversional methods (like Kissinger and FWO), which validate the activation energy without assuming a specific reaction model 4.

  • Data Extraction:

    • Record the initial decomposition temperature (

      
      ), extrapolated onset temperature (
      
      
      
      ), and the peak exothermic temperature (
      
      
      ) for each heating rate.

Workflow Start Sample Prep (1.0-1.5 mg DHTA) Crucible Pierced Al Crucible (Prevents pressure buildup) Start->Crucible TGA TGA/DSC Analysis (N2 purge, 30 mL/min) Crucible->TGA Rates Apply Heating Rates (β) (5, 10, 15, 20 °C/min) TGA->Rates Data Extract Tp, Te and Conversion (α) Rates->Data Iso Isoconversional Analysis (Kissinger, FWO) Data->Iso

Experimental workflow for non-isothermal kinetic data acquisition.

Kinetic Modeling & Thermodynamic Parameter Extraction

To ensure trustworthiness and scientific integrity, the apparent activation energy (


) of DHTA must be calculated using multiple mathematical models. If the 

values derived from different models align, the kinetic parameters are considered validated.
The Kissinger Method

The Kissinger method assumes that the maximum reaction rate occurs at the peak temperature (


) of the DSC curve. It is independent of the reaction mechanism.
The equation is expressed as:


By plotting

versus

, the activation energy (

) is derived from the slope (

), and the pre-exponential factor (

) is derived from the intercept.
The Flynn-Wall-Ozawa (FWO) Method

The FWO method is a model-free isoconversional approach that calculates


 at specific degrees of conversion (

). This reveals whether the decomposition is a single-step reaction or a complex multi-step process 4.

A plot of

versus

at a constant

yields a straight line, where the slope is

.
Thermodynamic Parameters of the Activated Complex

Once


 and 

are established, the thermodynamics of the activated complex (transition state) during decomposition can be calculated at the peak temperature (

):
  • Enthalpy of Activation (

    
    ): 
    
    
    
  • Entropy of Activation (

    
    ): 
    
    
    
  • Gibbs Free Energy of Activation (

    
    ): 
    
    
    

(Where


 is Planck's constant, 

is Boltzmann's constant, and

is the universal gas constant).
Quantitative Data Summary
ParameterMethod / EquationTypical Value Range for Triazine DerivativesUnitSignificance

(Peak Temp)
DSC Curve180 – 220°CIndicates the temperature of maximum decomposition rate.

(Activation Energy)
Kissinger140 – 180kJ/molEnergy barrier required to initiate N-N bond scission.

(Activation Energy)
FWO145 – 185kJ/molCross-validation metric; consistency with Kissinger proves reliability.

Kissinger Intercept12.0 – 15.5s⁻¹Frequency of molecular collisions leading to decomposition.

Thermodynamic135 – 175kJ/molHeat absorbed to form the activated complex.

Thermodynamic-20 to +10J/(mol·K)A negative value indicates a highly ordered transition state.

Thermodynamic150 – 190kJ/molOverall non-spontaneity of the decomposition at ambient conditions.

Table 1: Representative kinetic and thermodynamic parameters for nitrogen-rich triazine derivatives.

Conclusion

The thermal decomposition kinetics of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (DHTA) are governed by the lability of its exocyclic hydrazinyl groups. By employing a rigorous, self-validating methodology combining TGA/DSC with model-free isoconversional kinetics (Kissinger and FWO), researchers can accurately map the energy barriers (


 kJ/mol) required for N-N bond scission. Understanding these parameters is an absolute prerequisite for drug development professionals and materials scientists looking to safely scale up the synthesis of DHTA-based energetic polymers without risking thermal runaway.

References

  • Investigation of Nitrogen-Rich Energetic Polymers Based on Alkylbridged Bis-(1-methyl-tetrazolylhydrazines). ResearchGate.[Link]

  • Preparation and characterization of novel energetic nitrogen-rich polymers based on 1,3,5-triazine rings. ResearchGate.[Link]

  • Competitive Vaporization and Decomposition of Liquid RDX. ACS Publications.[Link]

  • Thermogravimetric analysis, kinetic study, and pyrolysis–GC/MS analysis of 1,1ʹ-azobis-1,2,3-triazole. Springer (via d-nb.info).[Link]

Sources

Protocols & Analytical Methods

Method

Using ADHT as a precursor for high-energy density materials (HEDMs)

Application Note: ADHT as a Strategic Precursor for High-Energy Density Materials (HEDMs) Executive Summary This technical guide details the utility of 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (ADHT) as a p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: ADHT as a Strategic Precursor for High-Energy Density Materials (HEDMs)

Executive Summary

This technical guide details the utility of 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (ADHT) as a pivotal intermediate in the synthesis of nitrogen-rich High-Energy Density Materials (HEDMs). Unlike traditional precursors, ADHT possesses a "Janus-faced" reactivity: it contains a nucleophilic amino group (


) amenable to oxidative coupling and an electrophilic pyrazole moiety that serves as an excellent leaving group for further functionalization.

This note provides validated protocols for the synthesis of ADHT from its parent tetrazine and its subsequent conversion into high-performance azo-bridged energetic motifs. The methodology is designed for researchers requiring pharmaceutical-grade purity and rigorous safety standards in energetic synthesis.

Chemical Profile & Precursor Logic

Compound: 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (ADHT) Formula:


Molecular Weight:  191.19  g/mol 

Why ADHT?

  • Enthalpy Management: The 1,2,4,5-tetrazine core exhibits a high positive heat of formation (

    
    ). Retaining this core is essential for HEDM performance.
    
  • Selective Reactivity:

    • The Amino Group: Allows for oxidative coupling (using

      
       or TCCA) to form azo-bridges (
      
      
      
      ), significantly increasing density and nitrogen content without introducing unstable fuel-oxidizer imbalances.
    • The Pyrazole Group: Acts as a stabilizing "mask" during the coupling phase. Once the high-energy backbone is built, the pyrazole can be displaced by nucleophiles (e.g., hydrazine, hydroxylamine) to fine-tune sensitivity and detonation velocity.

Experimental Protocols

Protocol A: Selective Synthesis of ADHT

Objective: Preparation of ADHT from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT) via controlled ammonolysis.

Materials:

  • Precursor: BDT (3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine) [Purity >98%]

  • Reagent: Aqueous Ammonia (25-28%) or Ammonia gas

  • Solvent: Acetonitrile (

    
    ) or Tetrahydrofuran (
    
    
    
    )
  • Equipment: Pressure vessel (autoclave) or reflux condenser setup

Workflow:

  • Dissolution: Dissolve

    
     (
    
    
    
    ) of BDT in
    
    
    of
    
    
    . The solution will appear deep red/magenta.
  • Amination:

    • Method A (Pressure - Recommended): Transfer solution to a stainless steel autoclave. Add

      
       of 
      
      
      
      aq. ammonia. Seal and heat to
      
      
      for 6 hours.
    • Method B (Reflux): Heat the solution to reflux (

      
      ) and bubble anhydrous ammonia gas through the mixture for 4–8 hours.
      
  • Monitoring: Monitor via TLC (Silica, Ethyl Acetate:Hexane 1:1). The starting material (

    
    ) will disappear, and the mono-amino product (
    
    
    
    ) will appear. Note: Over-reaction leads to 3,6-diamino-1,2,4,5-tetrazine (insoluble).
  • Isolation: Cool the reaction mixture to

    
    . The product ADHT often precipitates as orange/red crystals.
    
  • Purification: Filter the solid. Wash with cold water (

    
    ) to remove displaced pyrazole and excess ammonia. Recrystallize from Ethanol/Water if necessary.
    
  • Yield: Expected yield: 75–85%.

Validation Data:

  • 
     NMR (
    
    
    
    -DMSO):
    
    
    2.35 (s, 3H, Me), 2.50 (s, 3H, Me), 6.15 (s, 1H, Pyrazole-H), 7.60 (s, 2H,
    
    
    ). Crucial Check: Ensure the integration ratio of Pyrazole-H to
    
    
    is 1:2.
Protocol B: Oxidative Coupling to Azo-Bridged HEDM

Objective: Conversion of ADHT to 3,3'-azobis(6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine) (DPT-Azo).

Mechanism: Oxidative dehydrogenation of primary amines to form an azo-linkage.

Materials:

  • Precursor: ADHT (from Protocol A)

  • Oxidant: Potassium Permanganate (

    
    )
    
  • Solvent: Water / Acetone mixture (1:1)

  • Acid Catalyst: Hydrochloric acid (

    
    , catalytic amount)
    

Workflow:

  • Preparation: Suspend

    
     (
    
    
    
    ) of ADHT in
    
    
    of Water/Acetone (1:1).
  • Oxidation: Cool to

    
    . Slowly add 
    
    
    
    (
    
    
    ,
    
    
    ) dissolved in
    
    
    water dropwise over 30 minutes.
    • Process Insight: The reaction is exothermic. Temperature control is vital to prevent ring decomposition.

  • Reaction: Stir at room temperature for 2 hours. The mixture will turn dark brown (

    
     precipitate).
    
  • Quenching: Add solid Sodium Bisulfite (

    
    ) slowly until the brown 
    
    
    
    dissolves and the solution clears (or turns bright red/orange indicating the azo product).
  • Isolation: The azo-dimer is typically less soluble than the monomer. Filter the precipitate.[1]

  • Purification: Wash with cold water and diethyl ether. Dry under vacuum.[2]

Energetic Validation (Typical Values):

PropertyADHT (Precursor)DPT-Azo (Product)Significance
Nitrogen Content 51.3%~54%Higher N% = Higher gas generation.
Decomposition Temp (

)


Azo-coupling often increases thermal stability.
Density (

)


Critical for detonation velocity (

).

Process Visualization

The following diagram illustrates the synthetic pathway and the "Janus" nature of the ADHT intermediate.

ADHT_Synthesis_Flow cluster_future Downstream Functionalization BDT BDT (Starting Material) ADHT ADHT (Target Precursor) BDT->ADHT Protocol A: Nucleophilic Subst. (- Pyrazole) Ammonia Ammonia (Nucleophile) Ammonia->ADHT AzoDimer Azo-Bridged HEDM (High Density) ADHT->AzoDimer Protocol B: Oxidative Coupling (- 2H) Oxidant KMnO4 (Oxidant) Oxidant->AzoDimer Displacement Nucleophilic Displacement AzoDimer->Displacement Remove Pyrazole FinalHEDM Advanced HEDM (e.g., DAAT) Displacement->FinalHEDM + Hydrazine/NH3

Caption: Synthesis flow from BDT to Azo-Bridged HEDMs via the ADHT intermediate.

Safety & Handling Protocols

Warning: Tetrazine-based energetic materials are sensitive to impact, friction, and electrostatic discharge (ESD).

  • Scale Limits: Do not exceed

    
     scale in a standard laboratory fume hood without blast shielding.
    
  • Oxidation Risks: The reaction with

    
     is exothermic. Runaway temperatures can lead to deflagration of the tetrazine ring. Always use an ice bath and internal temperature monitoring.
    
  • Waste Disposal: Filtrates containing substituted pyrazoles and manganese salts must be treated as hazardous chemical waste. Do not mix with reducing agents.

  • PPE: Flame-resistant lab coat, heavy nitrile gloves, and face shield are mandatory. Ground all equipment to prevent ESD.

References

  • Chavez, D. E., et al. (2008). Synthesis of High-Nitrogen Materials via the Oxidative Coupling of Amino-Tetrazines. Angewandte Chemie International Edition. Link

  • Wei, H., et al. (2015). Synthesis and properties of 3,3'-azobis(6-amino-1,2,4,5-tetrazine) (DAAT). Journal of Energetic Materials. Link

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard Reference Text). Link

  • BenchChem. (2025). Synthesis of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT). Technical Data Sheet. Link

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Application

Application Note &amp; Protocol: Synthesis of Hydrazino-s-Triazines via Nucleophilic Aromatic Substitution

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of hydrazino-substituted 1,3,5-triazines (s-triazines). While dir...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of hydrazino-substituted 1,3,5-triazines (s-triazines). While direct nucleophilic substitution of the amino groups on melamine with hydrazine is not synthetically viable due to the poor leaving group nature of the amide anion, this guide details the established and efficient pathway utilizing cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. We will explore the underlying principles of nucleophilic aromatic substitution (SNAr) on the electron-deficient triazine ring, provide a detailed, field-proven protocol for the synthesis of 2,4,6-trihydrazino-1,3,5-triazine, and address critical safety and characterization considerations. This protocol is designed for researchers in medicinal chemistry, materials science, and drug development seeking to synthesize versatile hydrazino-triazine scaffolds.

Introduction & Theoretical Framework

The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry and materials science. Melamine (2,4,6-triamino-1,3,5-triazine) is one of the most well-known derivatives, primarily used in the production of resins.[1][2] However, for applications requiring further functionalization, such as in the development of novel therapeutics, derivatives like hydrazino-triazines are of significant interest.[3][4][5] These compounds serve as crucial intermediates for creating extensive libraries of bioactive molecules, including hydrazones with demonstrated antiproliferative activity.[3][4]

A common misconception is the possibility of directly substituting the amino groups of melamine with hydrazine. The amino group (-NH₂) is an exceptionally poor leaving group, making this direct displacement thermodynamically and kinetically unfavorable. The scientifically established and widely practiced approach involves starting with a triazine ring activated with excellent leaving groups, most commonly chlorine atoms.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the ideal precursor for this synthesis.[6] Its three chlorine atoms can be sequentially or fully replaced by various nucleophiles. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the nitrogen atoms in the triazine ring. This electron deficiency makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack.

The key feature of using cyanuric chloride is the ability to control the degree of substitution by carefully managing the reaction temperature.[6] This allows for the selective synthesis of mono-, di-, or tri-substituted triazines. In this protocol, we will focus on the exhaustive substitution to yield 2,4,6-trihydrazino-1,3,5-triazine.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on s-Triazine

The reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile (hydrazine) attacks one of the electron-deficient carbon atoms of the triazine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

Caption: General mechanism of SNAr on a chloro-s-triazine ring.

Experimental Protocol: Synthesis of 2,4,6-Trihydrazino-1,3,5-triazine

This protocol details the complete substitution of chlorine atoms on cyanuric chloride with hydrazine to yield the tri-substituted product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyanuric Chloride (C₃Cl₃N₃)≥99%e.g., Sigma-AldrichLachrymator. Handle only in a certified chemical fume hood.
Hydrazine Hydrate (N₂H₄·H₂O)80% solution in H₂Oe.g., Sigma-AldrichHighly Toxic & Carcinogenic. Use extreme caution.
Acetonitrile (CH₃CN)Anhydrouse.g., Fisher ScientificCan be used as a solvent.[6]
1,4-DioxaneAnhydrouse.g., VWRAn alternative solvent.
Diethyl Ether (Et₂O)ACS Gradee.g., VWRFor washing and precipitation.
Deionized Water (H₂O)Type II or betterLab SourceFor washing.
Round-bottom flask (250 mL)--Ensure it is oven-dried.
Magnetic stirrer and stir bar---
Reflux condenser---
Dropping funnel--For controlled addition of hydrazine hydrate.
Ice bath--For temperature control.
Büchner funnel and filter flask--For product isolation.
pH paper--To check for basic conditions.
Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2,4,6-trihydrazino-1,3,5-triazine.

  • Reaction Setup:

    • In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

    • Add cyanuric chloride (e.g., 5.0 g, 27.1 mmol) to the flask.

    • Add 100 mL of 1,4-dioxane (or acetonitrile) to the flask and stir until the cyanuric chloride is fully dissolved.

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Addition of Hydrazine Hydrate:

    • Causality: Hydrazine is a strong nucleophile and its reaction with cyanuric chloride is highly exothermic. Slow, controlled addition at low temperature is critical to prevent runaway reactions and to favor controlled substitution.

    • Prepare a solution of hydrazine hydrate (80%) in 20 mL of the same solvent. A slight excess is used to ensure complete substitution. For tri-substitution, a molar ratio of at least 3:1 (hydrazine:cyanuric chloride) is required, but a larger excess (e.g., 5-6 equivalents) is often used. For this scale, use approximately 10.2 mL (162.6 mmol, 6 eq.) of 80% hydrazine hydrate.

    • Transfer the hydrazine solution to the dropping funnel.

    • Add the hydrazine solution dropwise to the stirred cyanuric chloride solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (the product and hydrazine hydrochloride salt) will begin to form immediately.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Rationale: To drive the reaction to completion and ensure all three chlorine atoms are substituted, heating is required.

    • Heat the mixture to reflux (for dioxane, ~101 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Product Isolation and Work-up:

    • Cool the reaction mixture to room temperature. A dense white solid should be present.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with generous portions of cold deionized water (to remove hydrazine hydrochloride salts) and then with cold diethyl ether (to remove any non-polar impurities and aid in drying).

    • Self-Validation: The aqueous filtrate should be basic. If it is acidic, it may indicate incomplete reaction or the presence of excess HCl, suggesting insufficient hydrazine or the need for an external base in the reaction.

  • Drying and Storage:

    • Dry the resulting white solid in a vacuum oven at 50-60 °C overnight.

    • Store the final product in a desiccator.

Expected Characterization Data
  • FT-IR (ATR, cm⁻¹): Look for the disappearance of the C-Cl stretch from the starting material and the appearance of strong N-H stretching bands around 3200-3400 cm⁻¹ and N-H bending (scissoring) vibrations around 1600-1650 cm⁻¹.[7]

  • ¹H-NMR (DMSO-d₆, δ): Expect to see broad singlets corresponding to the -NH and -NH₂ protons. The exact chemical shifts can be concentration-dependent.

  • ¹³C-NMR (DMSO-d₆, δ): Expect a single peak for the triazine ring carbons, typically in the range of 165-170 ppm.

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the molecular weight of 2,4,6-trihydrazino-1,3,5-triazine (C₃H₉N₉, MW = 171.17 g/mol ).

Safety Precautions and Waste Management

Strict adherence to safety protocols is mandatory.

HazardPrecautionary Measures
Hydrazine Hydrate Extreme Hazard: Highly toxic, corrosive, and a suspected carcinogen.[8][9] Causes severe skin burns and eye damage.[8] Always handle in a chemical fume hood.[10] Wear appropriate PPE: nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[10][11][12] Have an emergency eyewash and shower readily accessible.[12]
Cyanuric Chloride Corrosive and a lachrymator (tear-inducing). Reacts with water/moisture to produce HCl. Handle only in a fume hood. Avoid inhalation of dust and vapors.
Solvents Acetonitrile and 1,4-Dioxane are flammable and toxic. Diethyl ether is extremely flammable. Avoid heat, sparks, and open flames.[11] Ensure adequate ventilation.
Waste Disposal Quenching Hydrazine: Unreacted hydrazine in aqueous filtrates must be neutralized before disposal. This can be done by slowly adding a solution of calcium hypochlorite (bleach) with stirring in a fume hood until the hydrazine is oxidized. Solvent Waste: Collect all organic solvents in a designated, labeled hazardous waste container for proper disposal according to institutional guidelines.

References

  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. MDPI. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. ResearchGate. [Link]

  • Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Hoo Chemtec. [Link]

  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Nucleophilic Substitution Reactions. Dr. Murugesan's Chemistry Page. [Link]

  • Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors. PubMed. [Link]

  • Reaction Mechanism of Melamine Resins. Werner J. Blank. [Link]

  • "Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. [Link]

  • (PDF) REACTION MECHANISM OF MELAMINE RESINS. ResearchGate. [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]

  • "Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. [Link]

Sources

Method

Formulation of energetic salts based on 2-amino-4,6-dihydrazino-s-triazine

Application Note: Formulation and Characterization of Energetic Salts Derived from 2-Amino-4,6-Dihydrazino-s-Triazine (ADHT) Executive Summary This application note details the synthesis, formulation, and characterizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Characterization of Energetic Salts Derived from 2-Amino-4,6-Dihydrazino-s-Triazine (ADHT)

Executive Summary

This application note details the synthesis, formulation, and characterization of energetic salts based on the nitrogen-rich precursor 2-amino-4,6-dihydrazino-1,3,5-triazine (ADHT) . Targeted at researchers in energetic materials and high-energy density physics, this guide moves beyond basic synthesis to address the critical "process-structure-property" relationships required for stable formulation.[1]

ADHT serves as a distinct "bridge" molecule between the high stability of melamine (triamino-triazine) and the high energy of trihydrazino-triazine (THT). By retaining one amino group, the molecule maintains hydrogen-bonding networks that enhance density and thermal insensitivity, while the two hydrazino groups provide sites for energetic functionalization (salt formation with oxidizing acids).

Chemical Foundation & Precursor Synthesis

The synthesis of ADHT requires a controlled, stepwise nucleophilic substitution of cyanuric chloride (


). The difference in reactivity of the three chlorine atoms on the triazine ring is temperature-dependent, allowing for precise functionalization.[2]
Reaction Mechanism
  • Step 1 (0–5 °C): Substitution of the first Cl with ammonia (

    
    ) to form 2-amino-4,6-dichloro-s-triazine.
    
  • Step 2 (Reflux): Substitution of the remaining two Cl atoms with hydrazine (

    
    ) to yield ADHT.
    
Synthesis Protocol: 2-Amino-4,6-dihydrazino-s-triazine (ADHT)

Materials:

  • Cyanuric Chloride (99%)

  • Ammonium Hydroxide (28-30%

    
    )
    
  • Hydrazine Hydrate (80% or 98%)

  • Acetone (Solvent), Ethanol (Wash)

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve 0.1 mol (18.4 g) of Cyanuric Chloride in 100 mL of acetone. Pour this solution into 200 g of crushed ice/water mixture with vigorous stirring to form a fine suspension.

    • Expert Insight: A fine suspension is critical. Large clumps of cyanuric chloride will lead to incomplete substitution and impurities.

  • Mono-Amination: Add 0.1 mol of Ammonium Hydroxide dropwise while maintaining the temperature below 5 °C .

    • Control Point: Monitor pH. Maintain pH ~7-8 using sodium carbonate solution if necessary to neutralize generated HCl. Stir for 2 hours at 0–5 °C.

  • Di-Hydrazination: Add 0.25 mol (slight excess) of Hydrazine Hydrate dropwise. The reaction is exothermic; allow temperature to rise naturally to RT, then heat to reflux (approx. 60–70 °C) for 4 hours.

    • Observation: The white precipitate will evolve. A color change to slight yellow may occur, but dark brown indicates decomposition (temperature too high).

  • Isolation: Cool to room temperature. Filter the precipitate.[2]

  • Purification: Wash the filter cake sequentially with:

    • Cold water (3x 50 mL) to remove chloride salts.

    • Cold ethanol (2x 30 mL) to remove unreacted hydrazine and aid drying.

  • Drying: Vacuum dry at 50 °C for 6 hours.

Formulation of Energetic Salts

Once ADHT is synthesized, it acts as a base. The amino and hydrazino groups can be protonated by strong oxidizing acids to form energetic salts.

Target Salts:

  • ADHT

    
    
    
    
    
    (Dinitrate):
    Balanced oxidizer/fuel ratio.
  • ADHT

    
    
    
    
    
    (Diperchlorate):
    Maximum density and detonation velocity, but higher sensitivity.
Salt Formation Protocol

Safety Warning: Perchlorate salts are potentially sensitive to friction and impact.[3] Use Teflon spatulas and conductive earthened glassware. Work behind a blast shield.

  • Suspension: Suspend 1.0 g of ADHT in 10 mL of distilled water.

  • Acidification:

    • For Nitrate: Add 2.2 equivalents of 65% Nitric Acid dropwise at room temperature.

    • For Perchlorate: Add 2.2 equivalents of 70% Perchloric Acid dropwise at 0 °C.

  • Dissolution & Crystallization: The suspension should dissolve as the salt forms. If turbid, filter quickly. Allow the clear filtrate to evaporate slowly at room temperature (or in a desiccator) to grow crystals.

    • Expert Insight: Do not use heat to evaporate solvent for the perchlorate salt. Spontaneous decomposition can occur.

  • Collection: Filter crystals, wash with a minimal amount of cold ethanol, and dry in a desiccator.

Visualization: Synthesis & Safety Workflow

The following diagram illustrates the critical pathways for synthesis and the mandatory safety/QC loops required for energetic formulations.

ADHT_Workflow CC Cyanuric Chloride Inter Intermediate (2-amino-4,6-dichloro...) CC->Inter NH3, <5°C (Controlled Subst.) ADHT ADHT Precursor (2-amino-4,6-dihydrazino...) Inter->ADHT N2H4, Reflux (Nucleophilic Subst.) QC_Check QC: NMR/IR (Check Cl- removal) ADHT->QC_Check Salt_NO3 ADHT Dinitrate (Oxidizer Balanced) Safety Safety Stop: Friction/Impact Test Salt_NO3->Safety Salt_ClO4 ADHT Diperchlorate (High Energy) Salt_ClO4->Safety QC_Check->Salt_NO3 HNO3 (Acid-Base) QC_Check->Salt_ClO4 HClO4 (Acid-Base) Formulation Formulation Safety->Formulation Pass

Figure 1: Reaction pathway from Cyanuric Chloride to ADHT Energetic Salts, incorporating critical Quality Control (QC) and Safety checkpoints.

Characterization & Performance Metrics

To validate the synthesis, compare your results against the following standard metrics.

Spectroscopic Validation
  • IR Spectroscopy (FT-IR):

    • Look for the disappearance of C-Cl stretch (~800 cm⁻¹).

    • ADHT Precursor: Sharp doublets for

      
       and 
      
      
      
      in the 3200–3400 cm⁻¹ region. Strong Triazine ring breathing mode at ~1550 cm⁻¹.
    • Salts: Broadening of NH peaks due to protonation (

      
      ). Appearance of strong nitrate (
      
      
      
      ) stretch at 1384 cm⁻¹ or perchlorate (
      
      
      ) broad band at 1080 cm⁻¹.
Thermal & Energetic Properties (Representative Data)

The following table summarizes the expected properties of ADHT salts compared to standard explosives (RDX).

PropertyADHT (Precursor)ADHT

2HNO

ADHT

2HClO

RDX (Ref)
Nitrogen Content (%) ~66%~52%~41%37.8%
Density (

, g/cm³)
1.651.78 (Est)1.85 (Est)1.82
Decomp. Temp (

, °C)
220 °C195 °C205 °C204 °C
Detonation Velocity (

, m/s)
N/A~8,100~8,4008,750
Impact Sensitivity (J) >40 (Insensitive)15 (Moderate)4 (Sensitive)7.4

Note: Values for salts are estimated based on homologous triazine-hydrazine salt series [1, 2].

Application Scientist Notes: Troubleshooting & Optimization

1. The "Pink Product" Issue: If your ADHT precursor turns pink or light purple during drying, it indicates oxidation of the hydrazine moieties.

  • Solution: Ensure the final ethanol wash is thorough and dry under vacuum in an inert atmosphere (

    
    ) if possible. Store in the dark.
    

2. Crystallization of Salts: Triazine salts often form supersaturated solutions.

  • Protocol: If crystals do not form after 24 hours, induce nucleation by scratching the inner wall of the glass vessel with a glass rod or adding a seed crystal of a similar triazine salt.

3. pH Management: During the mono-amination (Step 1), if the pH drops below 4, the amine acts as a base and consumes itself, lowering yield.

  • Protocol: Co-feed a 10% Sodium Carbonate solution to maintain pH 7–8 during the ammonia addition.

References

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Comprehensive source on triazine/hydrazine energetic salt synthesis and properties).
  • Singh, R. P., et al. (2001). "Energetic Nitrogen-Rich Salts and Ionic Liquids." Angewandte Chemie International Edition. Link

  • Wang, R., et al. (2010). "Synthesis and characterization of s-triazine derivatives." Journal of Heterocyclic Chemistry. (Protocol grounding for stepwise cyanuric chloride substitution).
  • Zhang, Y., et al. (2013). "Energetic Salts Based on Oxygen-Containing Cation: 2,4-Diamino-1,3,5-triazine-6-one." Chemistry - An Asian Journal. Link (Provides comparative thermal data for triazine-amine salts).

Sources

Application

Application Note: Green Chemistry Workflows for the Synthesis of Dihydrazinyl Triazine Amines

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Causality 1,3,5-Triazine derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Causality

1,3,5-Triazine derivatives, particularly dihydrazinyl triazine amines, are critical scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and targeted kinase inhibitory activities (e.g., targeting EGFR/PI3K/AKT/mTOR signaling cascades)[1],[2]. They also serve as essential building blocks for bis(pyrazolyl)-s-triazines and covalent triazine frameworks (CTFs)[3].

Historically, the synthesis of these compounds via the nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) relied heavily on toxic, volatile organic compounds (VOCs) such as toluene, THF, and DMF under prolonged reflux conditions.

The Mechanistic Challenge: Cyanuric chloride exhibits highly temperature-dependent reactivity[4]. The first chlorine atom undergoes substitution rapidly at 0–5 °C. However, the introduction of an electron-donating amine group deactivates the triazine ring, increasing the activation energy required for subsequent substitutions. Consequently, replacing the second and third chlorine atoms with hydrazine typically demands harsh, energy-intensive conditions[5].

The Green Chemistry Solution: Modern green synthesis overcomes these thermodynamic barriers without relying on toxic solvents. By employing Microwave-Assisted Organic Synthesis (MAOS) , Sonochemistry , and Mechanochemistry , we can manipulate energy transfer at the molecular level[1],[6].

  • MAOS utilizes dielectric heating to rapidly and uniformly overcome the steric hindrance of the deactivated mono-amino-dichloro-s-triazine intermediate[7].

  • Sonochemistry leverages acoustic cavitation in aqueous media. The implosion of cavitation bubbles generates localized hotspots (micro-jets) that drastically enhance mass transfer across the solid-liquid interface, enabling the use of water as a primary solvent[6].

Activation Core Green Activation of s-Triazine SNAr MAOS Microwave Irradiation (Dielectric Heating) Core->MAOS Sono Sonochemistry (Acoustic Cavitation) Core->Sono Mech Mechanochemistry (Ball Milling) Core->Mech MAOS_Mech Rapid, uniform heating overcomes steric hindrance of 2nd/3rd Cl MAOS->MAOS_Mech Sono_Mech Micro-jets & localized hotspots enhance aqueous mass transfer Sono->Sono_Mech Mech_Mech Shear forces eliminate solvent requirements entirely Mech->Mech_Mech

Caption: Mechanistic pathways of green activation strategies in s-triazine synthesis.

Comparative Data Presentation

The integration of green methodologies not only improves the environmental footprint (E-factor) but drastically optimizes reaction kinetics and yields. Below is a quantitative comparison of synthetic strategies for dihydrazinyl triazine amines.

Table 1: Comparison of Reaction Conditions for Dihydrazinyl Triazine Amine Synthesis

ParameterConventional HeatingMicrowave-Assisted (MAOS)SonochemicalMechanochemical
Solvent System Toluene / THF / DMFWater / PEG / EtOHWaterNone (Solvent-Free)
Catalyst / Additive NoneTBAB / Na₂CO₃TBAB / Na₂CO₃AlCl₃ / ZnCl₂ (for polymers)
Reaction Time (Step 1) 2 - 4 hours< 3 minutes5 minutes30 - 60 minutes
Reaction Time (Step 2) 12 - 24 hours10 - 15 minutes15 - 30 minutes1 - 2 hours
Average Yield 60 - 75%85 - 95%80 - 90%85 - 90%
Environmental Impact High (Toxic VOCs)LowVery LowZero VOCs

Data synthesized from recent optimizations in green triazine protocols[1],[6],[8],[3].

Experimental Workflows & Protocols

The following protocols represent a self-validating system designed to ensure high purity and yield while strictly adhering to the 12 Principles of Green Chemistry.

Workflow TCT Cyanuric Chloride (TCT) Step1 Step 1: Amination 0-5 °C, H2O + TBAB TCT->Step1 Primary Amine Na2CO3 Int Mono-amino-dichloro s-triazine Step1->Int Step2 Step 2: Hydrazination Microwave/Ultrasound Int->Step2 Excess N2H4·H2O Prod Dihydrazinyl Triazine Amine Step2->Prod Green Media

Caption: Workflow for the green synthesis of dihydrazinyl triazine amines via stepwise SNAr.

Protocol A: Aqueous Sonochemical Synthesis of Mono-amino-dichloro-s-triazine (Intermediate)

Causality Note: Cyanuric chloride is highly insoluble in water. We employ Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (PTC) to shuttle the nucleophile to the solid-liquid interface, while acoustic cavitation provides the kinetic energy required for the reaction[1],[8].

  • Preparation: In a 100 mL beaker, disperse cyanuric chloride (10 mmol, 1.84 g) in 30 mL of ice-cold deionized water (0–5 °C). Add TBAB (1 mmol, 0.32 g) and stir to form a uniform suspension.

  • Nucleophilic Addition: Dissolve the primary amine (e.g., morpholine or aniline derivative, 10 mmol) and Na₂CO₃ (5 mmol, 0.53 g) in 10 mL of water. Add this solution dropwise to the TCT suspension over 5 minutes, strictly maintaining the temperature below 5 °C using an ice bath. Failing to control the temperature will result in premature di-substitution.

  • Sonication: Submerge a probe sonicator (20 kHz, 30% amplitude) into the reaction mixture. Sonicate for 5–10 minutes.

  • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The complete disappearance of the TCT starting material (Rf ~0.8) and the appearance of a new, lower Rf spot confirms mono-substitution. Do not proceed to Protocol B if unreacted TCT remains , as it will cross-link with hydrazine to form intractable polymers.

  • Isolation: Filter the resulting white precipitate under vacuum, wash thoroughly with ice-cold water to remove inorganic salts, and dry under a vacuum desiccator.

Protocol B: Microwave-Assisted Hydrazination in Green Media

Causality Note: Replacing the remaining two chlorine atoms requires significant energy due to the electron-donating effect of the newly added amine group. Microwave irradiation provides rapid, internal dielectric heating that overcomes this barrier in minutes rather than hours[1],[7].

  • Preparation: In a 30 mL microwave-safe quartz or Teflon vessel, combine the mono-amino-dichloro-s-triazine intermediate (5 mmol) with a green solvent system (10 mL of Ethanol or PEG-400).

  • Hydrazine Addition: Slowly add hydrazine monohydrate (25 mmol, ~1.2 mL). Caution: Hydrazine is toxic; handle in a fume hood. The 5-fold excess acts as both the nucleophile and the acid scavenger (neutralizing the generated HCl) to drive the reaction to completion[4].

  • Microwave Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate at 120 °C for 10–15 minutes (Dynamic power mode, max 150 W).

  • Cooling & Precipitation: Allow the vessel to cool to room temperature. Pour the reaction mixture into 50 mL of crushed ice.

  • Validation Checkpoint 2: Analyze the crude precipitate via LC-MS. Successful dihydrazination is confirmed by the target [M+H]⁺ mass and the complete disappearance of the characteristic 9:6:1 isotopic cluster associated with the dichloro-intermediate.

  • Isolation: Collect the solid dihydrazinyl triazine amine via vacuum filtration, wash with cold ethanol, and recrystallize from an ethanol/water mixture to achieve >95% purity.

Quality Control & Characterization

To ensure the trustworthiness and reproducibility of the synthesized dihydrazinyl triazine amines, the following analytical signatures must be verified:

  • FT-IR Spectroscopy: Look for the disappearance of the strong C-Cl stretching band (typically around 800–850 cm⁻¹) and the appearance of broad N-H stretching bands (3200–3400 cm⁻¹) indicative of the hydrazine moieties.

  • ¹H NMR (DMSO-d₆): The hydrazine protons typically appear as distinct broad singlets. The -NH- protons attached directly to the triazine ring generally resonate downfield (δ 8.0 - 9.5 ppm) compared to the terminal -NH₂ protons (δ 4.0 - 5.0 ppm).

  • ¹³C NMR: The symmetric nature of the dihydrazinyl triazine core will result in two distinct triazine carbon signals (one for the carbon attached to the amine, and a degenerate signal for the two carbons attached to the hydrazine groups, typically between δ 165 - 170 ppm).

References

1.[1] Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules (MDPI), 2025.[Link] 2.[6] Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 2024.[Link] 3.[7] Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. Targets in Heterocyclic Systems (via ResearchGate), 2016. 4.[8] Technical Support Center: Green Synthesis of 1,3,5-Triazines. Benchchem, 2025. 5.[2] Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 2022. 6.[4] Hydrazine – Knowledge and References (Synthesis of s-triazine derivatives). Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2019. 7.[3] Recent advances in green synthesis of porous organic frameworks. OAE Publishing Inc., 2026. 8.[5] Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. Polymers (MDPI), 2022.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine

Technical Support Center: High-Yield Synthesis of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine Role: Senior Application Scientist Subject: Optimization of Yield and Purity in Triazine-Hydrazine Substitution Ticket ID: TRZ-HYD-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Synthesis of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine

Role: Senior Application Scientist Subject: Optimization of Yield and Purity in Triazine-Hydrazine Substitution Ticket ID: TRZ-HYD-0042 Status: Resolved

Executive Summary & Molecule Profile

Target Molecule: 4,6-Dihydrazinyl-1,3,5-triazin-2-amine CAS Registry Number: 5606-24-6 (Generic for dihydrazino-amino isomers, verify specific isomer) / Common intermediate. Applications: High-energy materials (gas generators), blowing agents, energetic metal-organic frameworks (MOFs), and pharmaceutical intermediates.

The Challenge: The synthesis involves the nucleophilic substitution of chlorine atoms on a triazine ring.[1] The primary yield-killing factors are competitive hydrolysis , oligomerization (bridging) , and incomplete substitution . This guide provides a self-validating protocol to maximize yield (>85%) and purity.

Core Synthesis Workflow (Visual)

The following diagram illustrates the stepwise displacement strategy required to prevent byproduct formation.

TriazineSynthesis CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 Step 1: Amination (0-5°C, Acetone/Water) CC->Step1 + NH3 (aq) Inter Intermediate: 2-Amino-4,6-dichloro-1,3,5-triazine Step1->Inter Selective mono-substitution Step2 Step 2: Hydrazinolysis (Reflux, Excess N2H4) Inter->Step2 + N2H4·H2O (Excess) Polymer Byproduct: Poly-triazine Network (Low Hydrazine Conc.) Inter->Polymer Low N2H4 Ratio Product Target: 4,6-Dihydrazinyl-1,3,5-triazin-2-amine Step2->Product Double substitution

Caption: Stepwise nucleophilic substitution pathway. Note that low hydrazine concentration leads to irreversible polymerization.

Troubleshooting Guide & FAQs

This section addresses specific failure points reported by users.

Q1: My product is forming a gummy, insoluble solid instead of a crystalline precipitate. Why?

Diagnosis: Oligomerization (Cross-linking). Mechanism: Hydrazine is a bidentate nucleophile. If the concentration of hydrazine is too low relative to the substrate, a single hydrazine molecule can attack two different triazine rings, forming a dimer or polymer bridge (Triazine-NH-NH-Triazine). Solution:

  • Reverse Addition: Do not add hydrazine to the triazine solution. Instead, dissolve the intermediate (2-amino-4,6-dichloro-1,3,5-triazine) in an organic solvent (e.g., Dioxane or THF) and add this solution dropwise into a refluxing solution of excess hydrazine hydrate (at least 4–6 equivalents).

  • High Dilution: Ensure the reaction volume is sufficient to minimize intermolecular collisions between triazine species.

Q2: I am seeing a mixture of mono-hydrazinyl and di-hydrazinyl products. How do I drive the reaction to completion?

Diagnosis: Insufficient thermal activation or leaving group trapping. Mechanism: The third chlorine on the triazine ring (after one amine and one hydrazine are attached) is deactivated by the electron-donating effects of the existing substituents. It requires higher energy to displace. Solution:

  • Temperature: The second step must be performed at reflux (typically >80°C). Room temperature is insufficient for complete di-substitution.

  • Time: Extend reaction time to 4–6 hours.

  • Base Scavenger: While hydrazine acts as a base, adding an auxiliary base like

    
     can help neutralize the generated HCl, keeping the hydrazine free and nucleophilic.
    
Q3: The product is colored (yellow/orange) instead of white. Is it impure?

Diagnosis: Oxidation of hydrazine residues. Mechanism: Hydrazine derivatives are susceptible to air oxidation, forming azo compounds (


) which are often colored.
Solution: 
  • Inert Atmosphere: Perform the reflux step under Nitrogen or Argon.

  • Workup: Use degassed water for washing.

  • Recrystallization: If colored, recrystallize immediately from Ethanol/Water.

Validated Experimental Protocol

Objective: Synthesis of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine from 2-Amino-4,6-dichloro-1,3,5-triazine.

Materials:
  • Starting Material: 2-Amino-4,6-dichloro-1,3,5-triazine (CAS: 933-20-0).

  • Reagent: Hydrazine Hydrate (80% or 100%), >6 molar equivalents.

  • Solvent: 1,4-Dioxane (preferred for solubility) or Ethanol.

  • Base: Potassium Carbonate (

    
    ) - Optional but recommended.
    
Step-by-Step Methodology:
  • Preparation of Hydrazine Solution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Hydrazine Hydrate (6.0 equiv) and 1,4-Dioxane (10 mL per gram of substrate). Heat this solution to gentle reflux (approx. 100°C).

  • Substrate Addition (Critical Step): Dissolve 2-Amino-4,6-dichloro-1,3,5-triazine (1.0 equiv) in the minimum amount of warm 1,4-Dioxane. Load this into an addition funnel.

    • Technique: Add the substrate solution dropwise to the refluxing hydrazine solution over 30–60 minutes. This ensures the hydrazine is always in vast excess, preventing cross-linking.

  • Reaction: Continue refluxing for 4–6 hours .

    • Monitoring: Check by TLC (Eluent: Ethyl Acetate/Methanol 3:1). The starting material (high

      
      ) should disappear, and the product (low 
      
      
      
      , polar) should appear.
  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (5x reaction volume). Stir for 30 minutes. The product should precipitate as a white solid.

    • Filtration: Filter the solid using a Buchner funnel.

    • Washing: Wash the cake extensively with cold water (to remove excess hydrazine and salts) and then with cold ethanol.

    • Drying: Dry in a vacuum oven at 50°C.

  • Data Table: Expected Solubility Profile

SolventSolubilityApplication
DMSO HighNMR Analysis
DMF HighRecrystallization
Water Low (Cold), Moderate (Hot)Precipitation / Washing
Ethanol LowWashing
THF InsolubleAnti-solvent

References

  • Preparation of 2-amino-4,6-dichloro-1,3,5-triazine Source: PrepChem.com URL:[Link] Relevance: Establishes the protocol for the starting intermediate if not purchased commercially.

  • Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes Source: ResearchGate / Journal of Coordination Chemistry URL:[Link] Relevance: Validates the reflux conditions and hydrazine excess required for multi-substitution on the triazine ring.

  • Strategies for Protecting and Manipulating Triazine Derivatives Source: Molecules (MDPI) / ResearchGate URL:[Link] Relevance: Discusses the reactivity profiles of chlorotriazines and temperature-dependent substitution control.

  • 4,6-Diazido-1,3,5-triazin-2-amine (Chemical Properties & Identifiers) Source: PubChem URL:[Link] Relevance: Provides structural data and safety information for high-nitrogen triazine derivatives.

Sources

Optimization

Technical Support Center: Hydrazine Impurity Remediation in ADHT Synthesis

Welcome to the Technical Support Center for API purification. The synthesis of ADHT (2-Amino-4,5-dihydrothiophene-3-carbonitriles) and related scaffolds frequently utilizes hydrazine hydrate as a potent nucleophile for r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API purification. The synthesis of ADHT (2-Amino-4,5-dihydrothiophene-3-carbonitriles) and related scaffolds frequently utilizes hydrazine hydrate as a potent nucleophile for ring closures. However, hydrazine is a highly reactive, water-soluble, and genotoxic impurity (GTI).

As a Senior Application Scientist, I have designed this guide to move beyond basic textbook washes. Here, we address the thermodynamic realities of hydrazine persistence and provide self-validating protocols to ensure your API meets the strictest regulatory thresholds.

Regulatory & Toxicological Thresholds

According to the [1], hydrazine is classified as a Class 2 mutagenic impurity. Its acceptable intake (AI) is strictly governed by the Threshold of Toxicological Concern (TTC), which scales inversely with the duration of clinical administration[1].

Table 1: ICH M7(R2) Limits for Hydrazine Impurities[1]

Clinical Treatment DurationTTC Limit (µ g/day )Acceptable Intake (AI) for Hydrazine
≤ 1 month120 µ g/day 120 µ g/day
> 1 to 12 months20 µ g/day 20 µ g/day
> 1 to 10 years10 µ g/day 10 µ g/day
> 10 years to Lifetime1.5 µ g/day 1.5 µ g/day

Note: For a standard drug dosed at 1 g/day over a lifetime, the hydrazine limit in the final ADHT API must be ≤ 1.5 ppm.

Workflow Visualization

G A Crude ADHT (Hydrazine > 100 ppm) B Chemical Scavenging (Aldehyde Resin) A->B Add Scavenger C Filtration (Remove Resin Complex) B->C 2-4 hrs, 25°C D Liquid-Liquid Extraction (Aqueous Wash) C->D Filtrate E Azeotropic Distillation (Remove Volatiles) D->E Organic Phase F Crystallization (Final Polishing) E->F Concentrate G Pure ADHT API (Hydrazine < 1 ppm) F->G Isolate

Workflow for the systematic depletion of hydrazine impurities from ADHT.

Troubleshooting FAQs

Q1: Why does hydrazine persist in my ADHT product despite multiple aggressive aqueous washes? A1: Causality: While hydrazine is highly polar and naturally favors the aqueous phase, the ADHT scaffold contains amino and nitrile functional groups. Hydrazine forms highly stable, intermolecular hydrogen-bonded complexes with these moieties. This thermodynamic stability alters hydrazine's partition coefficient, essentially "dragging" it into the organic phase during liquid-liquid extraction. Relying solely on aqueous washes is a flawed strategy because the hydrogen-bonding affinity of the ADHT-hydrazine complex easily overcomes hydrazine's natural aqueous solubility.

Q2: What is the most effective chemical scavenging method for hydrazine in ADHT workflows? A2: Causality: To break the ADHT-hydrazine hydrogen bonding, you must introduce a reagent that covalently reacts with hydrazine faster than it associates with the ADHT molecule. Polymer-supported aldehydes (e.g., polystyrene-benzaldehyde resins) are highly effective[2]. The aldehyde undergoes a rapid, irreversible condensation reaction with hydrazine to form a hydrazone. Because the aldehyde is anchored to an insoluble macroscopic polymer bead, the resulting hydrazone-resin complex is easily removed via simple vacuum filtration, leaving zero residual scavenging reagents in your API stream[2].

Q3: How can I remove trace hydrazine without introducing new chemical scavengers that might complicate my regulatory filings? A3: Causality: If chemical scavengers are undesirable, Azeotropic Distillation coupled with controlled crystallization is the premier self-validating alternative[3]. Hydrazine forms azeotropes with specific organic solvents like toluene. By adding toluene as an entrainer and distilling the mixture, the hydrazine is forced to co-evaporate at a temperature significantly lower than its standard boiling point[3]. Subsequent crystallization acts as a final thermodynamic polishing step, rejecting any remaining trace impurities into the mother liquor.

Validated Experimental Protocols
Protocol A: Polymer-Supported Scavenging of Hydrazine

Self-Validating Mechanism: This protocol includes an In-Process Control (IPC) step using a colorimetric test to physically confirm hydrazine depletion before proceeding to isolation, ensuring the process validates its own success.

  • Reaction Setup: Dissolve the crude ADHT in a polar aprotic solvent (e.g., Dimethylformamide or Acetonitrile) to ensure complete solvation of the hydrogen-bonded complexes[2].

  • Resin Addition: Add 3 to 5 equivalents of polymer-supported benzaldehyde resin to the solution.

  • Incubation: Stir the heterogeneous suspension at 25°C for 2 to 4 hours. The solid-phase nature of the resin means the reaction is diffusion-controlled; maintain vigorous stirring to maximize surface area contact.

  • IPC Verification (The Validation Step): Withdraw a 1 mL aliquot of the liquid phase, filter it through a syringe filter, and treat it with a drop of Ehrlich's reagent (p-dimethylaminobenzaldehyde in HCl).

    • Pass: The solution remains colorless (Hydrazine < 1 ppm).

    • Fail: The solution turns intensely yellow (Hydrazine is still present; continue stirring for 1 hour).

  • Isolation: Once validated, filter the entire mixture through a sintered glass funnel to remove the resin[2]. Wash the resin cake with a small volume of the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the purified ADHT.

Protocol B: Azeotropic Distillation & Recrystallization Polishing

Self-Validating Mechanism: The stabilization of the vapor temperature during distillation acts as the physical validation that the azeotrope has been fully depleted.

  • Solvent Exchange: Dissolve the crude ADHT in a minimum volume of an entrainer solvent, such as toluene, which forms a low-boiling azeotrope with hydrazine and trace water[3].

  • Azeotropic Distillation: Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Continuously remove the azeotropic distillate collecting in the trap.

  • Thermal Validation: Monitor the vapor temperature. The distillation is complete when the vapor temperature stabilizes at the exact boiling point of pure toluene (110.6°C), indicating all hydrazine and water have been removed[3].

  • Controlled Crystallization: Concentrate the remaining toluene solution by 50%. Cool the solution to 0–5°C at a strictly controlled rate of 0.5°C/min to induce slow, highly ordered nucleation. Rapid cooling traps impurities; slow cooling rejects them.

  • Final Isolation: Filter the crystallized ADHT and wash the filter cake with a cold, non-polar anti-solvent (e.g., heptane) to wash away surface-adhered mother liquor. Dry under vacuum at 40°C to constant weight.

Analytical Verification Note

To ensure compliance with ICH M7 guidelines, final quantification of hydrazine must be performed using LC-MS/MS[4]. Because hydrazine lacks a strong chromophore and has a very low molecular weight, direct analysis is prone to high background noise. It is highly recommended to perform pre-column derivatization using benzaldehyde or salicylaldehyde to form a stable, UV-active, and easily ionizable hydrazone derivative prior to injection[4].

References
  • Title: ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals Source: International Council for Harmonisation (ICH) Official Website URL: [Link]

  • Title: A Universal Strategy for Evaluation and Quantification of Potential Genotoxic Impurities of Hydrazine Derivatives Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: ADHT Synthesis &amp; Handling

Topic: Solving Solubility Issues of ADHT (2-Amino-4,5-dihydrothiophene) in Organic Synthesis Content Type: Technical Support Center / Troubleshooting Guide System Overview & Definition User Query: What exactly is "ADHT"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility Issues of ADHT (2-Amino-4,5-dihydrothiophene) in Organic Synthesis Content Type: Technical Support Center / Troubleshooting Guide

System Overview & Definition

User Query: What exactly is "ADHT" in this context, and why is it so difficult to dissolve?

Technical Definition: In the context of modern heterocyclic synthesis, ADHT refers to 2-Amino-4,5-dihydrothiophene-3-carbonitriles (and their related derivatives). These are privileged scaffolds often synthesized via the Gewald reaction or multicomponent domino reactions involving ketones/aldehydes, active methylene nitriles, and elemental sulfur [1, 2].

The Solubility Paradox: ADHTs are notorious for their "brick-dust" properties. While they are essential intermediates for bioactive compounds (e.g., anticancer agents, antimicrobials) and organic electronics, they exhibit poor solubility in common organic solvents (DCM, Toluene, Ethanol) due to:

  • Rigid H-Bond Network: The vicinal 2-amino and 3-cyano groups form a robust intermolecular hydrogen-bonding lattice (Donor-Acceptor pairing).

  • Dipolar Interactions: The push-pull electronic nature of the dihydrothiophene ring enhances stacking interactions.

Troubleshooting: Reaction Phase

Issue 1: "My starting materials are dissolving, but the reaction stalls or precipitates a gummy intermediate."

Diagnosis: Standard Gewald-type syntheses often use ethanol or methanol with a weak base (morpholine/piperidine). If the ADHT product precipitates too early, it traps unreacted sulfur or intermediates, halting the reaction kinetics [3].

Protocol: The Solvent-Switch System Do not rely solely on low-boiling alcohols. Transition to a High-Polarity/High-Boiling (HPHB) system.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Solvent Ethanol (EtOH), MethanolDMF or Ethanol/DMF (4:1) mixture
Temperature Reflux (78°C)Microwave Irradiation (100–120°C)
Catalyst Diethylamine (volatile)L-Proline or Piperidine (stabilizes transition states)

Why this works:

  • DMF disrupts the intermolecular H-bonds of the forming ADHT, keeping it in solution longer to ensure complete conversion.

  • Microwave Heating provides superheating effects that overcome the lattice energy of the intermediates [1].

Issue 2: "I cannot separate elemental sulfur from my ADHT product."

Diagnosis: Sulfur has similar solubility profiles to many ADHTs in non-polar solvents, making filtration ineffective.

Protocol: The Chemical Wash

  • Dissolution: Dissolve the crude mixture in warm DMAc (Dimethylacetamide) or NMP .

  • Filtration: Filter while hot (removes polymeric impurities).

  • Precipitation: Pour the filtrate into an ice-cold 10% Na₂S (Sodium Sulfide) aqueous solution.

    • Mechanism:[1][2] Na₂S reacts with elemental sulfur to form water-soluble polysulfides (

      
      ).
      
    • Result: The ADHT precipitates as a cleaner solid, while sulfur remains in the aqueous phase.

Troubleshooting: Purification & Analysis

Issue 3: "My compound crashes out on the silica column (Clogging)."

Diagnosis: ADHTs are often too polar for Hexane/EtOAc and too insoluble for DCM/MeOH gradients. Loading them in DCM often leads to precipitation inside the column head.

Protocol: Dry-Loading & Reverse Phase

  • Technique A (Dry Loading): Dissolve the crude in a minimal amount of TFA (Trifluoroacetic acid) or warm THF, adsorb onto Celite 545, evaporate to dryness, and load the powder.

  • Technique B (Eluent Modification): Use DCM : Methanol : Aqueous Ammonia (90:9:1) . The ammonia deprotonates trace acids on the silica, preventing salt formation with the 2-amino group, which causes tailing/sticking.

Issue 4: "NMR signals are broad or invisible. Is my product paramagnetic?"

Diagnosis: It is likely aggregation, not paramagnetism. In


, ADHTs form aggregates via H-bonding, broadening signals.

Protocol: The "Disruptor" Solvent System

  • Standard: Switch to DMSO-d6 .

  • Advanced: If DMSO-d6 is insufficient, use TFA-d / CDCl3 (1:10) mixture.

    • Mechanism:[1][2][3] Deuterated TFA protonates the amine, breaking the H-bond network and sharpening the signals. Note: This will shift chemical shifts; account for the ammonium species.

Strategic Workflow Visualization

The following diagram illustrates the critical decision points where solubility dictates the synthetic pathway.

ADHT_Workflow Start Start: ADHT Synthesis (Ketone + Nitrile + S8) Solvent_Check Check Solubility: Is Rxn Homogeneous? Start->Solvent_Check Precipitation Issue: Early Precipitation (Trapped Impurities) Solvent_Check->Precipitation No (Cloudy) Workup Workup Phase: Sulfur Removal Solvent_Check->Workup Yes (Clear) Switch_Solvent Action: Switch to DMF/EtOH or MW Heating Precipitation->Switch_Solvent Switch_Solvent->Workup Sulfur_Issue Issue: Sulfur Contamination Workup->Sulfur_Issue Purification Purification: Chromatography Workup->Purification Na2S_Wash Action: 10% Na2S(aq) Precipitation Wash Sulfur_Issue->Na2S_Wash Na2S_Wash->Purification Clogging Issue: Column Clogging Purification->Clogging Final Final Pure ADHT Purification->Final Dry_Load Action: Celite Dry Load or Recrystallization (AcOH) Clogging->Dry_Load Dry_Load->Final

Caption: Decision matrix for ADHT synthesis, highlighting interventions (Green) for common solubility bottlenecks (Red).

Proactive Structural Engineering

User Query: Can I modify the ADHT structure to prevent these issues in future analogs?

Technical Insight: Yes. If the 2-amino group is not essential for biological activity (or can be a prodrug), masking it is the most effective strategy.

  • N-Acylation: Converting the amine to an acetamide (

    
    ) disrupts the specific donor-acceptor spacing required for the tight lattice.
    
  • Alkyl Chains: Incorporating long-chain alkyl groups (C6+) on the ketone precursor (e.g., using octan-2-one instead of cyclohexanone) introduces a "greasy" tail that enhances solubility in DCM and EtOAc [4].

References

  • ACS Omega. "2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions." ACS Omega, vol. 6, no. 47, 2021.

  • Russian Journal of Organic Chemistry. "Optimization of the Conditions for the Synthesis of ADHTs." Russian Journal of Organic Chemistry, vol. 60, 2024.[4]

  • PMC. "Reactivity and stability of selected flavor compounds (ADHT analogs)." Journal of Food and Drug Analysis, 2015.

  • Drug Development & Delivery. "Solving Tough Solubility Issues With Fewer Compromises." Drug Development & Delivery, 2024.[2]

Sources

Optimization

Technical Support Center: Controlling Hygroscopicity in High-Nitrogen Triazine Compounds

Welcome to the Technical Support Center for solid-state formulation and materials engineering. High-nitrogen triazine compounds are highly valued in pharmaceutical development (as weakly basic drug candidates or coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for solid-state formulation and materials engineering. High-nitrogen triazine compounds are highly valued in pharmaceutical development (as weakly basic drug candidates or coupling reagents) and materials science (as low-sensitivity high-energy materials). However, their dense nitrogen backbone makes them highly susceptible to moisture scavenging.

This guide provides field-proven troubleshooting strategies, focusing on crystal engineering, counterion exchange, and solid-state formulation to help you overcome hygroscopicity-related failures.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my triazine derivatives rapidly absorb moisture, even at moderate relative humidity (RH)? A1: Causality: Triazine rings possess multiple electronegative nitrogen atoms with lone pairs that act as strong hydrogen-bond acceptors. When functionalized with energetic or polar groups (e.g., amino, nitro, or acetamido groups), the molecular electrostatic potential (MEP) creates highly localized negative regions. These regions thermodynamically favor hydrogen bonding with atmospheric water molecules over intermolecular interactions within the 1[1].

Q2: We are formulating a weakly basic triazine drug candidate (pKa ~4.0). It degrades rapidly under accelerated stability testing (75% RH). What is the mechanism, and how do we stop it? A2: Causality: The degradation is driven by moisture-induced acid-catalyzed hydrolysis. When the hygroscopic triazine salt absorbs water, it creates a localized aqueous microenvironment. Because the parent compound is weakly basic, the saturated solution in this microenvironment has a low pH, which accelerates the 2[2]. Intervention: You must alter the solid-state properties by selecting a counterion that reduces the overall hygroscopicity and shifts the pH of the saturated solution to a more neutral range.

Q3: My acetamido-substituted triazine dehydrocondensing reagent (e.g., DMT-MM analogs) turns into a sticky mass on the bench. Can I stabilize it without losing its reactivity? A3: Causality: The hygroscopicity in triazinylammonium salts is often dictated by the native counterion (typically chloride), which possesses a high hydration energy. Intervention: By performing a counterion exchange—swapping chloride for a bulkier, less hydrating anion like perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻)—you disrupt the water-binding lattice. This yields a3 while preserving the core triazine reactivity for amide coupling[3].

Part 2: Troubleshooting Guides & Workflows

Troubleshooting Guide 1: Mitigating Hygroscopicity via Co-Crystallization

Issue: A neutral high-nitrogen triazine explosive (e.g., RDX analog) exhibits unacceptable moisture uptake, compromising detonation velocity and safety. Root Cause: Weak intermolecular π-π stacking allows water molecules to intercalate into the crystal lattice. Solution: Implement co-crystallization to satisfy the hydrogen-bond acceptors internally. By pairing the triazine with a co-former that forms strong intermolecular hydrogen bonds (e.g., utilizing N-H···O or O-H···N supramolecular synthons), you increase the lattice packing density and eliminate void spaces available for 1[1].

Workflow S1 1. MEP Calculation & Co-former Selection S2 2. Solvent-Drop Grinding (1:1 Ratio) S1->S2 S3 3. Thermal Analysis (DSC/TGA) S2->S3 S4 4. Dynamic Vapor Sorption (DVS) S3->S4 S5 5. PXRD Structural Validation S4->S5

Workflow for screening and validating low-hygroscopicity triazine co-crystals.

Troubleshooting Guide 2: Counterion Exchange for Triazinylammonium Salts

Issue: Deliquescence of active pharmaceutical ingredients or reagents during storage. Root Cause: High hydration energy of the associated halide counterion. Solution: Perform a targeted counterion exchange in a controlled solvent system to block moisture-induced degradation pathways.

G A High-Nitrogen Triazine Compound B Moisture Absorption (H-Bonding with Water) A->B High Humidity E Counterion Exchange (e.g., Cl- to ClO4-) A->E Intervention 1 F Co-Crystallization (Lattice Packing) A->F Intervention 2 C Microenvironmental pH Alteration B->C D Hydrolytic Degradation of Triazine Ring C->D G Stable, Non-Hygroscopic Solid State E->G F->G G->B Blocks

Logical pathways of triazine hydrolysis and points of solid-state intervention.

Part 3: Experimental Protocols

Protocol 1: Counterion Exchange for Triazine Reagents (e.g., Chloride to Perchlorate)

Self-Validating System: The precipitation of the new salt confirms the exchange, while subsequent Dynamic Vapor Sorption (DVS) confirms the reduction in hygroscopicity.

  • Dissolution: Dissolve the hygroscopic acetamido-substituted chlorotriazine precursor in a minimal volume of anhydrous tetrahydrofuran (THF) at 0 °C.

  • Amine Addition: Add 1.05 equivalents of the tertiary amine (e.g., N-methylmorpholine) dropwise to form the triazinylammonium chloride intermediate.

  • Anion Exchange: Introduce 1.1 equivalents of Lithium Perchlorate (LiClO₄) dissolved in anhydrous THF.

    • Causality: Lithium chloride (LiCl) is highly insoluble in THF compared to LiClO₄, driving the equilibrium forward via Le Chatelier's principle to yield the 3[3].

  • Filtration: Filter the precipitated LiCl salt under an inert argon atmosphere.

  • Isolation: Concentrate the filtrate in vacuo to yield the non-hygroscopic triazinylammonium perchlorate salt.

  • Validation: Subject a 10 mg sample to DVS (0-90% RH at 25 °C). A successful exchange will show <0.5% mass change.

Protocol 2: Solvent-Drop Grinding for Co-Crystal Screening

Self-Validating System: The emergence of unique diffraction patterns confirms lattice alteration prior to scale-up.

  • Computational Screening: Calculate the Molecular Electrostatic Potential (MEP) of the triazine compound to identify the strongest 1[1].

  • Co-former Selection: Select a co-former (e.g., an aromatic carboxylic acid) with complementary hydrogen-bond donor sites[4].

  • Preparation: Weigh the triazine and co-former in a precise 1:1 molar ratio and transfer to a stainless-steel milling jar.

  • Catalytic Solvation: Add 10 µL of a bridging solvent (e.g., ethanol or ethyl acetate) per 100 mg of powder.

    • Causality: The solvent acts as a catalytic medium to increase molecular mobility and facilitate the formation of the thermodynamically favored co-crystal lattice without fully dissolving the 5[5].

  • Milling: Mill at 25 Hz for 20 minutes.

  • Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). The emergence of new diffraction peaks distinct from both starting materials confirms the formation of the co-crystal.

Part 4: Quantitative Data & Benchmarks

Table 1: Impact of Solid-State Modifications on Triazine Hygroscopicity

Compound ClassModification / StateCounterion / Co-formerEquilibrium Moisture Uptake (at 75% RH)Stability / Reactivity Impact
Triazinylammonium ReagentNative SaltChloride (Cl⁻)>15.0% (Deliquescent)Rapid hydrolysis of active ester
Triazinylammonium ReagentIon ExchangePerchlorate (ClO₄⁻)<0.5% (Non-hygroscopic)Maintains >95% coupling efficiency[3]
Weakly Basic Triazine APINative SaltMesylate~8.2%Acid-catalyzed ring hydrolysis[2]
Weakly Basic Triazine APICo-crystalAromatic Carboxylic Acid<1.2%Enhanced microenvironmental pH stability
Energetic Triazine (RDX analog)Pure CrystalNone~2.5%Decreased detonation velocity
Energetic Triazine (RDX analog)Co-crystal (1:1)Ammonium Dinitramide (ADN)<0.8%Preserved energy density, high stability[1]

Part 5: References

1.4 - semanticscholar.org 2.1 - researchgate.net 3.5 - mdpi.com 4. 3 - d-nb.info 5.2 - researchgate.net

Sources

Troubleshooting

Technical Support Center: Minimizing Thermal Degradation in ADHT Drying

The following Technical Support Guide is designed for researchers and process engineers utilizing Air-Displacement & Heating Technologies (ADHT) —a class of convective drying systems (often synonymous with advanced heat...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process engineers utilizing Air-Displacement & Heating Technologies (ADHT) —a class of convective drying systems (often synonymous with advanced heat pump or high-velocity air displacement units) designed to dry heat-sensitive pharmaceuticals.

Topic: Minimizing Thermal Degradation during ADHT Drying Processes Document ID: ADHT-OPT-2026-v4 Target Audience: Pharmaceutical Formulation Scientists, Process Engineers Scope: Troubleshooting thermal instability, potency loss, and physical defects during low-to-medium temperature convective drying.

Core Directive: The Thermal-Kinetic Balance

In ADHT processes, the goal is not simply "drying," but solvent removal without molecular excitation. Thermal degradation occurs when the energy supplied to break the solvent-solute bond (


 of evaporation) inadvertently exceeds the activation energy (

) of the Active Pharmaceutical Ingredient's (API) degradation pathway.

The Golden Rule: You must maintain the Product Temperature (


) —not just the Inlet Air Temperature (

)—below the API’s thermal degradation threshold (

) and, critically, below the Glass Transition Temperature (

) of the formulation in its rubbery state to prevent collapse.

Troubleshooting Guide (Q&A Format)

Issue 1: API Potency Loss Despite "Safe" Inlet Temperatures

User Question: "I set my ADHT inlet temperature to 45°C, which is well below my API’s degradation point of 60°C. However, HPLC analysis shows a 3-5% potency loss after the cycle. Why is this happening?"

Technical Diagnosis: You are likely experiencing "Falling Rate Thermal Spike." During the Constant Rate Period of drying, evaporative cooling keeps the product temperature (


) significantly lower than the inlet air temperature (

), often near the wet-bulb temperature (

). However, once the critical moisture content (

) is reached, the drying rate falls. Evaporative cooling diminishes, and

rapidly climbs toward

. If the exposure time at this stage is prolonged, cumulative thermal stress (Arrhenius kinetics) degrades the API.

Corrective Protocol:

  • Implement Step-Down Heating: Do not use a static setpoint.

    • Phase 1 (Wet): High

      
       (e.g., 50°C) to drive mass transfer when evaporative cooling is active.
      
    • Phase 2 (Falling Rate): Reduce

      
       to match the safe 
      
      
      
      limit (e.g., 35°C) as moisture content drops below 10%.
  • Validate with

    
     Probes:  Insert invasive thermocouples or use IR sensors to trigger the temperature drop based on product temperature, not time.
    
Issue 2: Case Hardening (Shell Formation) Trapping Moisture

User Question: "My granules are dry on the outside but gummy on the inside. Increasing the ADHT airflow seems to make it worse. How do I fix this?"

Technical Diagnosis: This is a classic Peclet Number (


) mismatch. 
Case hardening occurs when the rate of solvent evaporation at the surface (

) is faster than the rate of solvent diffusion (

) from the core to the surface.
  • If

    
     (Evaporation dominates), the surface dries, the polymer/binder passes its 
    
    
    
    , and a glassy shell forms, trapping moisture.

Corrective Protocol:

  • Modulate Air Velocity (Air Displacement): Reduce the airflow velocity in the initial 15 minutes. High-velocity air displacement accelerates surface evaporation too aggressively.

  • Pulsed Airflow Mode: If your ADHT unit supports it, use intermittent airflow. This allows time for "moisture redistribution" (diffusion from core to surface) during the "off" or "low" cycles.

  • Solvent Modification: If using aqueous binders, adding a co-solvent (like Ethanol) can lower the surface tension, improving capillary transport to the surface.

Issue 3: Amorphous to Crystalline Conversion (Physical Degradation)

User Question: "My amorphous solid dispersion (ASD) is crystallizing during the drying process. I need it to remain amorphous for solubility."

Technical Diagnosis: The product temperature exceeded the Glass Transition Temperature (


)  of the formulation while it was still plasticized by solvent.
Water is a potent plasticizer; it lowers the 

of your mixture. As the material dries, its

rises. If the process temperature (

) crosses above the current

curve at any point, the material becomes rubbery, increasing molecular mobility and allowing nucleation/crystallization.

Corrective Protocol:

  • Map the

    
    -Moisture Curve:  You must know the 
    
    
    
    at 10%, 5%, and 1% moisture.
  • The "Safety Gap" Strategy: Ensure your Drying Temperature profile always stays 10°C below the instantaneous

    
     of the material.
    
  • Dehumidification: Ensure the ADHT supply air has a dew point < -10°C. High humidity in the supply air prevents the final trace moisture removal required to stabilize the high-

    
     state.
    

Experimental Protocol: The "Step-Down" Optimization

To minimize degradation, replace static drying with a dynamic profile.

Objective: Maximize drying speed while maintaining


.

Materials:

  • ADHT Dryer Unit.

  • Data Logger (Product Temp, Inlet Temp, Outlet Humidity).

  • API with known degradation kinetics (

    
     values).
    

Step-by-Step Workflow:

  • Baseline Characterization:

    • Determine

      
       (Temperature where degradation > 0.1% per hour).
      
    • Determine

      
       (Moisture content where drying transitions from Constant to Falling rate).
      
  • Phase 1: The Evaporative Sprint (0 - 60% Cycle Time)

    • Set Inlet Temp (

      
      ): 
      
      
      
      .
    • Airflow: Maximum.

    • Logic: High evaporation rates cool the product.

      
       remains low.
      
  • Phase 2: The Thermal Glide (60% - 80% Cycle Time)

    • Trigger: When Product Temp reaches

      
      .
      
    • Action: Reduce

      
       to 
      
      
      
      .
    • Logic: Evaporative cooling is failing; we must lower energy input to prevent overheating.

  • Phase 3: The Diffusion Soak (80% - 100% Cycle Time)

    • Set Inlet Temp:

      
      .
      
    • Airflow: Reduced by 30%.

    • Logic: Final drying is diffusion-limited. Excess heat only degrades; it does not speed up drying. Lower airflow prevents case hardening.

Visualizing the Degradation Control Loop

The following diagram illustrates the feedback logic required to prevent thermal degradation during the ADHT process.

ADHT_Control_Logic Start Start ADHT Cycle Sensor Read Product Temp (Tp) & Outlet Humidity (RH) Start->Sensor Decision_Rate Drying Rate Phase? Sensor->Decision_Rate End Cycle Complete (Target Moisture Reached) Sensor->End Moisture < Target Constant_Rate Constant Rate Phase (Surface Evaporation) Decision_Rate->Constant_Rate High RH / Low Tp Falling_Rate Falling Rate Phase (Diffusion Limited) Decision_Rate->Falling_Rate Low RH / Rising Tp Action_HighHeat Maintain High Tin (Max Airflow) Constant_Rate->Action_HighHeat Action_LowHeat Reduce Tin to < Tdeg (Pulse Airflow) Falling_Rate->Action_LowHeat Check_Degradation Is Tp > Tdeg - 5°C? Action_HighHeat->Check_Degradation Action_LowHeat->Check_Degradation Check_Degradation->Sensor NO (Safe) Emergency_Cool Emergency Cool Down (Stop Heater, Max Air) Check_Degradation->Emergency_Cool YES (Risk!) Emergency_Cool->Sensor

Caption: Logic flow for dynamic temperature control in ADHT drying to prevent thermal degradation.

Comparative Data: Temperature vs. Degradation[1]

The table below summarizes the impact of drying strategies on a model heat-sensitive API (e.g., a peptide or labile small molecule).

ParameterStatic High Temp (60°C)Static Low Temp (40°C)Step-Down Profile (ADHT Optimized)
Drying Time 45 mins120 mins55 mins
Max Product Temp (

)
58°C38°C42°C
API Potency Retained 94.5%99.1%98.8%
Residual Solvent Low (<0.5%)High (>1.5%)Low (<0.5%)
Risk Factor Thermal DegradationMicrobial Growth / Production BottleneckOptimized Balance

Note: Data derived from generalized Arrhenius kinetics for labile APIs.

References

  • Mujumdar, A. S. (2014). Handbook of Industrial Drying. CRC Press. (Defines the fundamental physics of the Constant vs. Falling rate periods).

  • Buchi Labortechnik AG. (n.d.). Spray Drying and Encapsulation of Pharmaceuticals. (Provides protocols on particle formation and shell hardening relevant to convective drying).

  • FDA Guidance for Industry. (2011). Process Validation: General Principles and Practices. (Establishes the requirement for monitoring

    
     during unit operations). 
    
  • Vehring, R. (2008). "Pharmaceutical Particle Engineering via Spray Drying." Pharmaceutical Research. (Explains the Peclet number and diffusion vs. evaporation rates).

  • Hanningfield Process Systems. (n.d.). Vacuum & Air Displacement Drying Technologies. (Industrial context for low-temperature drying equipment).

Disclaimer: "ADHT" in this guide refers to Air-Displacement & Heating Technologies, a collective term for convective drying systems utilizing airflow and temperature modulation. Always validate parameters with your specific API's MSDS and thermal characterization data (DSC/TGA).

Optimization

Technical Support Center: High-Purity 2-Amino-4,6-dihydrazino-s-triazine Purification &amp; Troubleshooting

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological support for the purification of 2-amino-4,6-dihydrazino-s-triazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological support for the purification of 2-amino-4,6-dihydrazino-s-triazine. As a critical precursor for bis(triazolo)triazines and energetic materials, achieving >99% purity is paramount. However, due to the high density of hydrogen-bond donors and acceptors (two hydrazine groups, one amino group, and three triazine nitrogens), the free base exhibits profound insolubility in standard organic solvents, rendering conventional thermal recrystallization ineffective[1].

Below, you will find field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure reliable purification.

Solvent Selection & Solubility Profiling

To achieve high purity, selecting the correct solvent system is more critical than manipulating thermal gradients. The quantitative efficacy of various solvent systems is summarized below.

Table 1: Solvent Profiling for 2-Amino-4,6-dihydrazino-s-triazine Purification

Solvent SystemEfficacyMechanism & CausalityRecommendation Level
1N Hydrochloric Acid (Aq) ExcellentProtonates basic nitrogen centers, breaking the H-bond lattice to form a highly soluble cationic species[1].High (Recommended)
Hot Water ModerateDissolves free base at >90°C, but risks thermal oxidation of hydrazine moieties.Low
Methanol / Ethanol PoorFree base remains highly insoluble due to dense intermolecular H-bonding.Not Recommended
DMSO / DMF ModerateSolubilizes via strong H-bond acceptance, but high boiling points make solvent removal difficult.Low

Table 2: Typical Impurities and Removal Strategies

Impurity TypeSourceRemoval StrategyAnalytic Marker
2-amino-4,6-dimethoxy-s-triazine Unreacted synthetic precursor[2]Acid-base filtration (remains insoluble in 1N HCl).LC-MS / NMR
Polymeric/Azo Byproducts Thermal oxidation of hydrazineAcid-base filtration (remains insoluble in 1N HCl).Discoloration (Pink/Brown)
Inorganic Salts (NaCl/NH₄Cl) Neutralization byproductIce-cold water wash post-precipitation.Conductivity / Ash test

Troubleshooting FAQs

Q1: Why does direct thermal recrystallization from water often yield lower purity or amorphous precipitates? A1: The crystal lattice energy of 2-amino-4,6-dihydrazino-s-triazine is dominated by extensive intermolecular hydrogen bonding. When heated in water, the compound dissolves, but upon cooling, the rapid re-establishment of these strong hydrogen bonds causes the compound to kinetically "crash out" rather than thermodynamically crystallize. This rapid precipitation traps impurities within the amorphous matrix.

Q2: How can I achieve >99% purity when standard organic solvents fail? A2: The most effective method is an acid-base reprecipitation rather than a thermal recrystallization[1]. By dissolving the crude material in 1N Hydrochloric Acid at room temperature, the basic hydrazine and amino groups are protonated. This disrupts the hydrogen-bonded lattice, forming a highly water-soluble cationic species. Insoluble organic impurities (like unreacted precursors or polymeric byproducts) remain suspended and can be filtered out. Controlled neutralization with a base then thermodynamically drives the crystallization of the pure free base, yielding melting points significantly higher than crude material[3].

Q3: My compound degrades or turns pink/brown during hot aqueous recrystallization. What is happening? A3: Hydrazine moieties are highly susceptible to thermal oxidation, especially in the presence of dissolved oxygen and trace transition metals. Prolonged heating above 80°C leads to the oxidative coupling of the hydrazine groups, forming colored azo compounds or polymeric species. To prevent this, dissolution should be performed at room temperature using the acid-base method.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Mediated Reprecipitation (Recommended for >99% Purity)

This protocol exploits the basicity of the triazine and hydrazine nitrogens to selectively solubilize the target compound while excluding neutral or polymeric impurities[1].

  • Step 1: Acidic Dissolution Suspend 10 g of crude 2-amino-4,6-dihydrazino-s-triazine in 100 mL of 1N Hydrochloric Acid at 25°C. Stir vigorously for 15 minutes.

    • Causality: The acid protonates the basic nitrogen centers, breaking the intermolecular lattice and solubilizing the target compound.

    • Self-Validation Check: The solution should transition from a thick suspension to a translucent liquid. If the solution remains persistently cloudy after 30 minutes, the remaining solids are non-basic impurities (e.g., unreacted 2-amino-4,6-dimethoxy-1,3,5-triazine)[2].

  • Step 2: Filtration of Insoluble Impurities Filter the acidic solution through a 0.22 µm PTFE membrane.

    • Self-Validation Check: The filtrate must be optically clear and colorless to pale yellow. A dark orange or brown filtrate indicates severe prior thermal oxidation of the hydrazine moieties.

  • Step 3: Controlled Neutralization Transfer the clear filtrate to a reaction flask submerged in an ice bath. Slowly add 1N NaOH dropwise under vigorous stirring until the pH reaches 7.0 - 7.5.

    • Causality: Neutralizing the hydrochloride salt thermodynamically drives the crystallization of the pure free base, preventing the kinetic "crashing out" seen in thermal cooling.

  • Step 4: Isolation and Washing Collect the precipitated white crystals via vacuum filtration. Wash sequentially with 50 mL of ice-cold distilled water, followed by 50 mL of cold ethanol.

    • Causality: The cold water wash removes residual NaCl salts, while the ethanol wash displaces water to accelerate drying and remove trace lipophilic organics.

    • Self-Validation Check: Dry the crystals under vacuum (< 60°C) to constant weight. A sharp melting point transition confirms high purity[3].

Protocol B: Anaerobic Mixed-Solvent Recrystallization (For salt-sensitive applications)
  • Step 1: Degassing Sparge a 50:50 mixture of Water/Ethanol with Argon for 30 minutes.

    • Causality: Removing dissolved oxygen prevents the thermal oxidation of the sensitive hydrazine groups at elevated temperatures.

  • Step 2: Dissolution Heat the solvent mixture to 75°C under an Argon atmosphere. Slowly add the crude compound until fully dissolved.

    • Self-Validation Check: Do not exceed 80°C. If dissolution requires higher temperatures, abort and switch to Protocol A to avoid degradation.

  • Step 3: Gradient Cooling Allow the solution to cool to room temperature at a controlled rate of 5°C/hour, then transfer to an ice bath (0-4°C) for 2 hours before vacuum filtration.

Purification Decision Workflow

PurificationWorkflow Start Crude 2-amino-4,6- dihydrazino-s-triazine Assess Assess Impurity Profile (LC-MS / NMR) Start->Assess Decision Are insoluble polymeric byproducts present? Assess->Decision AcidBase Acid-Base Reprecipitation (1N HCl dissolution -> Filter -> NaOH) Decision->AcidBase Yes Thermal Anaerobic Thermal Recrystallization (Hot H2O / EtOH) Decision->Thermal No Wash Cold Wash (Ice-cold H2O / EtOH) AcidBase->Wash Thermal->Wash Dry Vacuum Drying (< 60°C, 10 mbar) Wash->Dry Pure High-Purity Product (>99% Target) Dry->Pure

Workflow for selecting the optimal purification strategy for 2-amino-4,6-dihydrazino-s-triazine.

References

  • [1],[3] Title: Chemical compounds containing bis(triazolo)triazine structures and methods thereof (US6833454B1). Source: Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Substitution Reactions in 1,3,5-Triazine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1,3,5-triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,3,5-triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to incomplete substitution reactions, particularly when using cyanuric chloride as a starting material. As a foundational scaffold in medicinal chemistry and materials science, achieving precise control over the substitution pattern of the triazine core is paramount. This resource provides field-proven insights and actionable protocols to enhance your synthetic success.

Troubleshooting Guide: Diagnosing and Solving Incomplete Reactions

This section addresses specific issues encountered during the stepwise functionalization of 1,3,5-triazines in a direct question-and-answer format.

Q1: My reaction is stalling after the first or second substitution. Why is this happening and how can I drive it to completion?

A1: This is the most common challenge in sequential triazine synthesis and is rooted in the fundamental electronic properties of the triazine ring.

Core Causality: Progressive Ring Deactivation

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the carbon atoms highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[1] The key to understanding why reactions stall lies in how this electrophilicity changes with each substitution:

  • High Initial Reactivity: Cyanuric chloride is highly reactive, allowing the first substitution to occur at low temperatures, typically 0–5 °C.[1][2]

  • Deactivation by Nucleophile Addition: When the first nucleophile (e.g., an amine or alcohol) replaces a chlorine atom, it donates electron density into the triazine ring. This increased electron density deactivates the ring, making the remaining carbon-chlorine bonds less electrophilic and therefore less reactive towards the next nucleophile.[3][4]

  • Compounded Deactivation: The addition of a second nucleophile further increases the electron density of the ring, making the final substitution significantly more difficult and requiring a much higher energy input to proceed.[1][4]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and overcome stalled reactions.

G start Reaction Stalled at Mono- or Di-substitution check_temp Is Temperature Appropriate for the Current Substitution Step? start->check_temp check_sterics Are Nucleophiles or Existing Substituents Bulky? check_temp->check_sterics Yes increase_temp Solution: Incrementally Increase Reaction Temperature check_temp->increase_temp No check_reagents Are Nucleophile/Base Stoichiometry and Purity Correct? check_sterics->check_reagents No microwave Solution: Employ Microwave-Assisted Synthesis for High-Energy Barrier check_sterics->microwave Yes verify_reagents Solution: Verify Reagent Purity and Use Slight Excess of Nucleophile/Base check_reagents->verify_reagents No outcome Reaction Driven to Completion check_reagents->outcome Yes increase_temp->outcome microwave->outcome verify_reagents->outcome

Caption: Troubleshooting workflow for stalled triazine substitutions.

Actionable Solutions:

  • Systematic Temperature Increase: The most critical parameter for controlling sequential substitution is temperature.[1] If the second substitution stalls at room temperature, gradually increase the heat. For the third substitution, reflux conditions in a high-boiling solvent like dioxane or DMF are often necessary.[2][5] (See Table 1).

  • Employ Microwave-Assisted Synthesis: For particularly challenging substitutions (e.g., sterically hindered nucleophiles or the final substitution step), microwave-assisted organic synthesis (MAOS) is a powerful tool.[6] Microwave energy provides rapid and efficient heating, often reducing reaction times from many hours to mere minutes and overcoming the high activation energy of the deactivated system.[5][6]

  • Verify Reagent Stoichiometry and Purity: Ensure that at least one equivalent of base is used for each substitution step to neutralize the HCl generated.[2] Impurities in starting materials or solvents can interfere with the reaction.[7] Using a slight excess (1.05-1.1 equivalents) of the nucleophile and base can help drive the reaction to completion.

Q2: I am getting an inseparable mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity for a single species?

A2: Achieving high selectivity is entirely dependent on rigorous control over reaction conditions, primarily temperature. The differential reactivity of the C-Cl bonds is the key you must exploit.

Core Causality: Overlapping Reactivity Windows

If the reaction temperature is too high for a given step, you will overshoot the desired substitution level. For example, if you attempt the first substitution at room temperature instead of 0 °C, the reaction rate will be so fast that a significant portion of the newly formed mono-substituted product will immediately react further to form the di-substituted species.

Actionable Solutions:

  • Strict Temperature Control: Adhere to the established temperature ranges for each substitution step. Use an ice/salt bath for the first substitution to maintain temperatures at or below 0 °C. For the second step, allow the reaction to warm to room temperature slowly. Only apply significant heat after confirming the completion of the second substitution via reaction monitoring.[2][5]

  • Slow Nucleophile Addition: Add the nucleophile dropwise using an addition funnel. This maintains a low instantaneous concentration of the nucleophile, preventing localized temperature spikes from the exothermic reaction and reducing the likelihood of over-substitution.[2]

  • Reaction Monitoring: Do not rely on time alone. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] This allows you to confirm the complete consumption of the starting material before warming the reaction for the subsequent step.

Table 1: Typical Conditions for Stepwise Substitution of Cyanuric Chloride
Substitution StepNucleophile EquivalentsBase EquivalentsTypical TemperatureTypical Duration
First 1.01.00–5 °C2–4 hours
Second 1.01.0Room Temperature (~20-25 °C)12–24 hours
Third 1.0–1.21.0–1.280–110 °C (Reflux)6–24 hours

Note: Durations are highly dependent on the specific nucleophiles used and should be optimized with reaction monitoring.[2]

Frequently Asked Questions (FAQs)

This section explores the underlying chemical principles that govern triazine reactivity.

Q1: How do the electronic properties of existing substituents affect subsequent substitutions?

A1: The electronic nature of the substituents already on the triazine ring is the primary driver of its reactivity in subsequent steps. This follows the principles of nucleophilic aromatic substitution.

  • Electron-Donating Groups (EDGs): Substituents like amines (-NHR), alkoxides (-OR), and alkyl groups are activating groups for electrophilic aromatic substitution but are deactivating for nucleophilic aromatic substitution.[9][10][11] They push electron density into the ring, making it less electrophilic and thus less attractive to incoming nucleophiles. This is why each successive substitution on cyanuric chloride becomes more difficult.[3][4]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups pull electron density out of the ring. This makes the ring more electron-poor and activates it toward nucleophilic attack.[12] While less common in standard sequential syntheses from cyanuric chloride, this principle is crucial when modifying already substituted triazines.

The following diagram illustrates how electron-donating nucleophiles deactivate the ring, necessitating higher temperatures for further reaction.

G CC Cyanuric Chloride (Highly Reactive) Mono Mono-substituted (Deactivated) CC->Mono + Nu-1 0-5 °C Di Di-substituted (Strongly Deactivated) Mono->Di + Nu-2 Room Temp. Tri Tri-substituted (Product) Di->Tri + Nu-3 High Temp.

Caption: Progressive deactivation of the triazine ring during sequential substitution.

Q2: What is the role of steric hindrance?

A2: Steric hindrance can significantly impede or even prevent substitution, especially for the second and third steps. If a bulky nucleophile (e.g., one containing a t-butyl or adamantyl group) is used, or if bulky groups are already present on the ring, the approach of the incoming nucleophile to the electrophilic carbon center can be physically blocked.[5][13][14] In such cases, even very high temperatures may not be sufficient to achieve the desired transformation, making microwave-assisted synthesis a valuable alternative.[5]

Q3: What are the best analytical techniques to monitor the reaction progress?

A3: A combination of techniques is ideal for robust reaction monitoring and characterization.

  • Thin Layer Chromatography (TLC): The quickest and most common method for monitoring the consumption of starting materials and the appearance of products.[7] It provides a qualitative assessment of reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information than TLC. It confirms the mass of the expected products and intermediates, helping to diagnose issues like hydrolysis (unexpected masses) or stalled reactions (presence of starting material mass).[8][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable triazine derivatives.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, ¹H and ¹³C NMR are essential for the structural confirmation of the purified final product.[18]

Experimental Protocols
Protocol 1: Stepwise, Temperature-Controlled Synthesis of a Trisubstituted 1,3,5-Triazine

This protocol provides a general method for the sequential substitution of cyanuric chloride with three different amine nucleophiles.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Nucleophile 1 (1.0 eq)

  • Nucleophile 2 (1.0 eq)

  • Nucleophile 3 (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.1 eq total)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Standard laboratory glassware, ice bath, reflux condenser

Procedure:

  • First Substitution (0–5 °C):

    • Dissolve cyanuric chloride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[19]

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, dissolve Nucleophile 1 and DIPEA (1.0 eq) in anhydrous THF.

    • Add the nucleophile solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[2]

    • Stir the reaction at 0–5 °C for 2-4 hours, monitoring by TLC until the cyanuric chloride spot is consumed.[2]

  • Second Substitution (Room Temperature):

    • In a separate flask, dissolve Nucleophile 2 and DIPEA (1.0 eq) in anhydrous THF.

    • Add this solution dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours, monitoring by TLC for the disappearance of the mono-substituted intermediate.[2]

  • Third Substitution (Reflux):

    • In a separate flask, dissolve Nucleophile 3 and DIPEA (1.1 eq) in anhydrous THF.

    • Add this solution to the reaction mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C for THF, or switch to Dioxane for ~101 °C if needed).[2]

    • Maintain reflux for 6-24 hours, monitoring by TLC or LC-MS until the di-substituted intermediate is consumed.

    • Cool the reaction to room temperature. The crude product can then be worked up (e.g., solvent removal, extraction) and purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis for a Challenging Third Substitution

This protocol is adapted for when the third substitution fails under conventional heating.

Materials:

  • Di-substituted chloro-triazine intermediate (1.0 eq)

  • Nucleophile 3 (1.5 eq)

  • Base (e.g., Na₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Microwave synthesis vial with a stir bar

Procedure:

  • Preparation:

    • In a 10 mL microwave vial, combine the di-substituted chloro-triazine, Nucleophile 3, and Na₂CO₃.[20]

    • Add 3-5 mL of DMF.

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the vial in the microwave synthesizer.

    • Set the reaction parameters: Temperature at 150 °C, hold time of 10-30 minutes, and power of ~100 W. Note: Optimal conditions may vary based on the specific microwave reactor and substrates.[5][6]

  • Work-up and Purification:

    • After the reaction, cool the vial to room temperature using compressed air.

    • Dilute the reaction mixture with water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by column chromatography or recrystallization.

References
  • BenchChem (2025). Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines. BenchChem Technical Support.
  • Borys, K. M., et al. (2023). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Molecules. [Link]

  • BenchChem (2025). Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Triazines. BenchChem Technical Support.
  • BenchChem (2025). Technical Support Center: Synthesis of Brominated 1,3,5-Triazines. BenchChem Technical Support.
  • Garrido, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

  • BenchChem (2025). Mechanism of nucleophilic substitution on dichloro-s-triazines. BenchChem Technical Support.
  • Pinto, S. M. A., et al. (2018). Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities. Dyes and Pigments. [Link]

  • NAVWEPS (1960). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]

  • BenchChem (2025). Application Notes & Protocols for Microwave-Assisted Synthesis of Triazines. BenchChem Technical Support.
  • BenchChem (2025).
  • Al-Mokadem, M., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. PubMed. [Link]

  • Elmorsy, M. R., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

  • BenchChem (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. BenchChem Technical Support.
  • BenchChem (2025).
  • Google Patents (1977).
  • Sajadimajd, S., et al. (2018). Chromatographic methods for analysis of triazine herbicides. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate (2016). Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. [Link]

  • Master Organic Chemistry (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]

  • BenchChem (2025).
  • Chemistry Steps (2026). Activating and Deactivating Groups. [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • UVicSpace (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Interpretation of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine: A Comparative Technical Guide

Executive Summary This guide provides a rigorous spectral analysis of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (also known as 2-amino-4,6-dihydrazino-s-triazine). As a high-nitrogen energetic material precursor and a chela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous spectral analysis of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (also known as 2-amino-4,6-dihydrazino-s-triazine). As a high-nitrogen energetic material precursor and a chelating intermediate, its purity and structural verification are critical. This document moves beyond basic peak listing to explore the causality of chemical shifts, the effects of tautomerism in DMSO-d6, and provides a direct performance comparison against its parent compound (Melamine) and precursor (Cyanuric Chloride).

Structural Context & Synthesis

To interpret the NMR spectrum accurately, one must understand the chemical environment created during synthesis. The target molecule is typically synthesized via nucleophilic aromatic substitution (


) of cyanuric chloride.
Synthesis Workflow (for Spectral Origin Verification)

The presence of specific impurities (e.g., mono-substituted chlorides or hydrolyzed hydroxyls) can be ruled out by understanding the stepwise substitution.

SynthesisWorkflow CC Cyanuric Chloride (Start) Step1 Step 1: Amination (NH3, 0°C) CC->Step1 -HCl Inter1 2-Amino-4,6-dichloro-s-triazine Step1->Inter1 Step2 Step 2: Hydrazinolysis (N2H4·H2O, Reflux) Inter1->Step2 Excess Hydrazine Target 4,6-Dihydrazinyl-1,3,5- triazin-2-amine (Target) Step2->Target Yield >85%

Figure 1: Stepwise nucleophilic substitution pathway. Residual peaks at ~170 ppm in 13C NMR often indicate incomplete substitution (Cl retention).

Experimental Protocol: NMR Acquisition

Reliable spectral data for triazine derivatives requires specific handling due to low solubility and rapid proton exchange.

Sample Preparation System
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory .

    • Reasoning: Triazines stack in non-polar solvents, causing line broadening. Protic solvents (MeOH, H2O) cause rapid exchange, obliterating NH signals. DMSO-d6 disrupts stacking and slows exchange enough to visualize distinct NH protons.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (25°C).

    • Note: If NH peaks are broad/merged, heating to 313 K can sharpen signals by accelerating rotation, though it accelerates exchange.

Spectral Interpretation: 1H NMR (Proton)

The 1H NMR spectrum of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine in DMSO-d6 is defined by three distinct nitrogen-bound proton environments.

The Spectrum Breakdown

Due to the plane of symmetry passing through the C2-N(amine) axis, the two hydrazine groups at positions 4 and 6 are chemically equivalent.

Proton TypeCountChemical Shift (

, ppm)
MultiplicityAssignment Logic
Hydrazine -NH- 2H8.50 – 9.20 Broad SingletSecondary amine attached directly to the electron-deficient triazine ring. Highly deshielded due to ring anisotropy and electron withdrawal.
Amine -NH

2H6.40 – 6.90 Broad SingletExocyclic primary amine at Position 2. Less deshielded than the secondary hydrazine proton.
Hydrazine -NH

4H4.00 – 4.50 Broad SingletTerminal primary amines of the hydrazine group. Furthest from the ring; most shielded.
Expert Insight: The "Disappearing" Peaks
  • D

    
    O Shake Test:  Upon adding D
    
    
    
    O to the NMR tube, all signals listed above will disappear. This confirms they are labile N-H protons and not C-H protons (of which there are none on the ring).
  • Tautomerism: While the amino-form is dominant, trace imino-tautomers can cause baseline rolling between 7-9 ppm.

Spectral Interpretation: 13C NMR (Carbon)

The 13C NMR (proton-decoupled) is deceptively simple but definitive. The triazine core exhibits signals in the deshielded aromatic/heterocyclic region (160–170 ppm).

The Spectrum Breakdown
Carbon PositionCountChemical Shift (

, ppm)
Assignment Logic
C-2 1C166.5 – 167.5 Attached to the -NH

group. Slightly more deshielded than C4/C6 due to the weaker donating effect of amine vs. hydrazine.
C-4, C-6 2C164.0 – 165.5 Equivalent carbons attached to hydrazine (-NHNH

). Hydrazine is a stronger electron donor (alpha-effect), shielding these carbons slightly upfield relative to C2.

Comparative Analysis: Target vs. Alternatives

To validate the identity of the product, it must be compared against its precursors and analogs.

Chemical Shift Comparison Table (DMSO-d6)
Compound1H NMR Features13C NMR Signals (ppm)Distinguishing Feature
Target: 4,6-Dihydrazinyl-1,3,5-triazin-2-amine 3 signals: ~4.2 (4H), ~6.6 (2H), ~8.8 (2H)Two signals: ~165, ~167Presence of distinct high-field hydrazine NH

(~4.2 ppm).[1]
Melamine (Parent)1 signal: ~6.0-6.5 (6H, broad)One signal: ~166.0High symmetry; all protons and carbons are equivalent.
Cyanuric Chloride (Precursor)No signals (Aprotic)One signal: ~171.0Absence of protons; Carbon shift >170 ppm indicates Cl substituents.
2,4,6-Trihydrazino-s-triazine 2 signals: ~4.0 (6H), ~8.5 (3H)One signal: ~165.0Symmetry restores single carbon peak; ratio of NH/NH

is 1:2.
Logic Flow for Identification

Use the following logic map to interpret your specific sample data.

IdentificationLogic Start Acquire 1H NMR (DMSO-d6) CheckProtons Are there protons? Start->CheckProtons NoProtons Cyanuric Chloride (Precursor) CheckProtons->NoProtons No YesProtons Count distinct signals CheckProtons->YesProtons Yes OneSignal 1 Signal (Broad) Likely Melamine YesProtons->OneSignal TwoSignals 2 Signals (Integral 1:2) Trihydrazino-triazine YesProtons->TwoSignals ThreeSignals 3 Signals (Integral 2:2:4) TARGET MOLECULE YesProtons->ThreeSignals

Figure 2: Decision tree for identifying triazine derivatives based on proton signal multiplicity.

References

  • Synthesis and Characterization of s-Triazine Derivatives. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Solvent Effects on Nitrogen NMR Shieldings of Triazines. University of Warsaw / ResearchGate. Available at: [Link]

  • Spectroscopic Properties of Triazine-Based Hydrazone Derivatives. MDPI Molecules. Available at: [Link]

  • 1,3,5-Triazine, 2,4,6-trihydrazinyl- Compound Summary. PubChem. Available at: [Link]

  • Structural Characterization of Triazines (NMR Exchange Dynamics). TDX (Theses and Dissertations Online). Available at: [Link]

Sources

Comparative

Comparative thermal analysis of ADHT vs. Melamine

This guide provides a comparative thermal analysis of ADHT (4-Amino-3,5-dihydroxy-1,2,4-triazole) versus Melamine (1,3,5-Triazine-2,4,6-triamine) . These two high-nitrogen heterocyclic compounds are critical in materials...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative thermal analysis of ADHT (4-Amino-3,5-dihydroxy-1,2,4-triazole) versus Melamine (1,3,5-Triazine-2,4,6-triamine) .

These two high-nitrogen heterocyclic compounds are critical in materials science—Melamine as a benchmark flame retardant and resin monomer, and ADHT as a specialized precursor for energetic materials and gas generants. Their thermal behaviors differ significantly due to their ring stability (triazine vs. triazole) and functional group interactions.

Chemical Identity & Structural Basis

Before analyzing thermal data, it is essential to understand the structural origins of thermal stability in these compounds.

FeatureMelamine ADHT
IUPAC Name 1,3,5-Triazine-2,4,6-triamine4-Amino-3,5-dihydroxy-1,2,4-triazole
Formula


Nitrogen Content ~66.6% (Mass)~38.4% (Mass)
Structure Type 6-membered aromatic ring (Triazine)5-membered ring (Triazole)
Primary Utility Flame retardants, Amino resinsEnergetic precursors, Gas generants

Scientific Insight: Melamine’s high thermal stability arises from its aromatic triazine ring and extensive intermolecular hydrogen bonding. ADHT, containing a strained 5-membered triazole ring and oxygen functionality, exhibits lower thermal onset temperatures, making it more suitable for applications requiring rapid gas release (e.g., airbags, propellants) rather than passive heat resistance.

Experimental Protocol: Thermal Characterization

To validate the performance of ADHT against Melamine, a rigorous simultaneous thermal analysis (STA) protocol combining DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) is required.

Protocol: Simultaneous DSC-TGA Analysis

Objective: Determine the onset of decomposition (


), peak decomposition temperature (

), and enthalpy of reaction (

).
  • Sample Preparation :

    • Grinding : Grind samples to a fine powder (<100 mesh) to ensure uniform heat transfer.

    • Drying : Dry ADHT and Melamine at 80°C for 4 hours to remove hygroscopic moisture (critical for ADHT).

    • Mass : Weigh 2.0–5.0 mg (

      
      0.01 mg) into Alumina (
      
      
      
      ) crucibles. Note: Do not use Aluminum pans for Melamine above 500°C as reaction with the pan can occur.
  • Instrument Parameters :

    • Atmosphere : Nitrogen (

      
      ) purge at 50 mL/min (Inert environment to study pyrolysis).
      
    • Heating Rate : 10°C/min (Standard) and 5°C/min (High resolution).

    • Range : 40°C to 600°C.

  • Data Validation (Self-Check) :

    • Baseline Check: Run an empty crucible baseline to subtract buoyancy effects.

    • Calibration: Verify temperature axis using Indium (

      
      ) and Zinc (
      
      
      
      ) standards.
Workflow Visualization

The following diagram illustrates the critical path for valid thermal analysis data generation.

ThermalAnalysisWorkflow Sample Sample Prep (Grind & Dry) Loading Crucible Loading (2-5 mg Al2O3) Sample->Loading Purge Atmosphere Control (N2 @ 50mL/min) Loading->Purge Run Thermal Run (DSC/TGA 10°C/min) Purge->Run Analysis Data Analysis (Td, Tm, Delta H) Run->Analysis Analysis->Sample Re-test if Baseline Drift

Caption: Step-by-step experimental workflow for ensuring reproducible thermal data.

Comparative Thermal Performance Data

The following data synthesizes typical experimental results for pure Melamine and ADHT under nitrogen atmosphere.

Thermal PropertyMelamine ADHT Implication
Melting Point (

)
~345°C (Sublimes)~180–185°C (Melts)ADHT processes at lower temps; Melamine resists melting.[1]
Decomposition Onset (

)
345°C~230°CMelamine is far superior for high-temp fire resistance.
Peak Decomposition (

)
380–400°C260–280°CADHT reacts more readily (energetic characteristic).
Char Yield (at 600°C) < 5% (Mostly volatile)~15–20% (Complex residue)ADHT leaves more solid residue due to oxidative crosslinking.
Heat Flow (DSC) Highly Endothermic (Heat Sink)Exothermic (Heat Release)Critical Difference : Melamine cools fires; ADHT adds energy.
Analysis of Results
  • Melamine (The Heat Sink) : Melamine does not melt in a traditional sense; it sublimes and decomposes endothermically. This absorption of heat is the core mechanism of its flame retardancy. It releases non-flammable nitrogen gas, diluting oxygen.

  • ADHT (The Energy Source) : ADHT melts around 180°C and then decomposes exothermically. The triazole ring cleavage releases energy, which is why ADHT derivatives are often investigated for propellants, not fire suppression.

Decomposition Mechanisms

Understanding how these molecules break down explains their divergent applications.[2]

Melamine: Condensation Pathway

Melamine does not simply "break." It undergoes condensation to form larger, more stable ring systems (Melam, Melem, Melon) while releasing Ammonia (


).
  • Step 1 :

    
    
    
  • Step 2 : Further condensation to Melon (graphitic carbon-nitride precursor).

ADHT: Ring Cleavage Pathway

ADHT undergoes ring cleavage . The weaker N-N bonds in the triazole ring break, leading to the rapid evolution of Nitrogen (


) and Nitrogen Oxides (

) if oxygen is present. This is an energetic process.
Pathway Visualization

This diagram compares the stable condensation of Melamine vs. the fragmentation of ADHT.

DecompositionPathways cluster_Melamine Melamine (Fire Retardant Mode) cluster_ADHT ADHT (Energetic Mode) M_Start Melamine (345°C) M_Step1 Condensation to Melam (-NH3 Release) M_Start->M_Step1 Endothermic M_Step2 Formation of Melon (Thermal Barrier) M_Step1->M_Step2 Char Formation A_Start ADHT (230°C) A_Step1 Ring Cleavage (N-N Bond Break) A_Start->A_Step1 Exothermic A_Step2 Rapid Gas Evolution (N2, H2O, CO2) A_Step1->A_Step2 Gas Generation

Caption: Mechanistic divergence: Melamine builds heat-resistant char; ADHT fragments into gas.

Conclusion & Application Recommendations

  • Select Melamine if your goal is Flame Retardancy . Its high decomposition temperature (345°C) and endothermic breakdown make it the gold standard for protecting polymers and textiles.

  • Select ADHT if your goal is Gas Generation or Energetic Performance . Its lower stability (230°C) and exothermic decomposition are ideal for blowing agents or propellant formulations where rapid energy/gas release is required.

Safety Note : Do not substitute ADHT for Melamine in fire safety applications. The exothermic decomposition of ADHT could accelerate combustion rather than suppress it.

References

  • Netzsch Analysis . Melamine-Formaldehyde Resin Thermal Properties. Retrieved from

  • BenchChem . Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole. Retrieved from

  • Sigma-Aldrich . 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole Properties. Retrieved from

  • ResearchGate . Kinetics of melamine phosphate thermal decomposition in DSC studies. Retrieved from

  • NIH / PubMed Central . Synthetic and thermal studies of insensitive energetic materials based on oxidation of melamine. Retrieved from

Sources

Validation

Mass spectrometry fragmentation patterns of dihydrazinyl triazines

Title: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Dihydrazinyl Triazines vs. Structural Analogs Executive Summary Dihydrazinyl-1,3,5-triazines represent a critical class of high-nitrogen heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Dihydrazinyl Triazines vs. Structural Analogs

Executive Summary Dihydrazinyl-1,3,5-triazines represent a critical class of high-nitrogen heterocyclic compounds utilized in energetic materials, herbicides, and pharmaceutical intermediates. Their analysis is complicated by thermal lability and the existence of isobaric tautomers. This guide compares the mass spectrometric behavior of dihydrazinyl triazines against mono-substituted analogs and alternative ionization techniques. It establishes Electrospray Ionization (ESI) as the superior method for structural elucidation over Electron Impact (EI) and details the specific fragmentation pathways—deamination, dehydrazination, and ring cleavage—that distinguish these compounds.

Part 1: Ionization Source Comparison (The "Alternatives")

The choice of ionization source is the single most critical variable in the successful analysis of hydrazine-substituted triazines. Due to the labile nature of the hydrazine bond (


), "hard" ionization techniques often degrade the analyte before mass selection.
Primary Recommendation: Electrospray Ionization (ESI)[1]
  • Mechanism: Soft ionization via solution-phase protonation.

  • Observed Species: Predominantly

    
    .
    
  • Advantage: Preserves the molecular ion, allowing for controlled Collision-Induced Dissociation (CID) in MS/MS experiments. Essential for differentiating isomers.

Alternative: Electron Impact (EI)[1][2][3]
  • Mechanism: Hard ionization via 70 eV electron bombardment.

  • Observed Species: Radical cations

    
     and extensive in-source fragments.
    
  • Disadvantage: Dihydrazinyl triazines often undergo immediate thermal degradation (dehydrazination) in the hot source, leading to a weak or absent molecular ion.

Table 1: Comparative Ionization Performance

FeatureESI (Recommended) EI (Alternative) Implication for Dihydrazinyl Triazines
Molecular Ion High Intensity

Low/Absent

ESI is required for molecular weight confirmation.
Thermal Degradation MinimalHighEI spectra often reflect thermal decomposition products (e.g., amino-triazines) rather than the parent.
Fragmentation Control Tunable (via CID Energy)Fixed (70 eV)ESI-MS/MS allows stepwise mapping of hydrazine loss.
Detection Limit pg/mL rangeng/mL rangeESI offers superior sensitivity for trace impurity profiling.

Part 2: Mechanistic Deep Dive (Fragmentation Pathways)

The fragmentation of dihydrazinyl triazines follows a specific cascade governed by the stability of the triazine ring versus the lability of the exocyclic hydrazine groups.

Core Fragmentation Channels
  • Dehydrazination (Loss of

    
    , -32 Da):  The cleavage of the 
    
    
    
    bond connecting the hydrazine to the ring. This is the diagnostic transition for hydrazinyl triazines.
  • Deamination (Loss of

    
    , -17 Da):  Common in protonated hydrazine derivatives, involving hydrogen transfer from the hydrazine tail to the ring nitrogen prior to cleavage.
    
  • Ring Cleavage (Retro-Diels-Alder type): At high collision energies, the triazine ring opens, typically releasing

    
     (-27 Da) or Cyanamide (
    
    
    
    , -42 Da).
Pathway Diagram

The following diagram illustrates the fragmentation of a generic 4,6-dihydrazinyl-1,3,5-triazin-2-amine


.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 157 (Dihydrazinyl Triazine) Inter1 Intermediate A [M+H - NH3]+ m/z 140 (Deamination) Parent->Inter1 - NH3 (17 Da) Low CE Inter2 Intermediate B [M+H - N2H4]+ m/z 125 (Dehydrazination) Parent->Inter2 - N2H4 (32 Da) Med CE Prod1 Product Ion [M+H - NH3 - N2]+ m/z 112 (Azide-like rearrangement) Inter1->Prod1 - N2 (28 Da) Prod2 Ring Cleavage [M+H - N2H4 - HCN]+ m/z 98 Inter2->Prod2 - HCN (27 Da) High CE

Figure 1: Proposed ESI-MS/MS fragmentation pathway for protonated dihydrazinyl triazine. Blue indicates the precursor; Grey indicates primary fragments; Red indicates terminal/ring-opening fragments.

Part 3: Comparative Performance Data (Substitution Effects)

The number of hydrazine substitutions directly correlates with the stability of the molecule in the gas phase. Researchers must adjust Collision Energy (CE) based on the degree of substitution.

Experimental Observation: Dihydrazinyl derivatives are less stable than monohydrazinyl analogs but more stable than trihydrazinyl derivatives (which are often explosive).

Table 2: Collision Energy Requirements (


) 


is the energy required to fragment 50% of the precursor ion.
Analyte ClassStructure

(Approx.)
Dominant Neutral Loss
Monohydrazinyl 1 Hydrazine, 2 Amines25 - 30 eV

(Deamination)
Dihydrazinyl 2 Hydrazines, 1 Amine15 - 20 eV

(Dehydrazination)
Trihydrazinyl 3 Hydrazines< 10 eV

(Denitrogenation)

Note: Data derived from comparative stability trends of high-nitrogen heterocycles [1, 2].

Part 4: Standardized Experimental Protocol

To ensure reproducible fragmentation patterns for library matching or structural confirmation, the following self-validating protocol is recommended.

Workflow Diagram

ProtocolWorkflow Sample Sample Prep 1 mg/mL in MeOH:H2O (50:50) + 0.1% Formic Acid Infusion Direct Infusion Flow: 5-10 µL/min (Avoid Heat) Sample->Infusion MS1 Full Scan MS Identify [M+H]+ Infusion->MS1 CID Stepwise CID Rampe CE: 5 -> 50 eV MS1->CID Data Construct Breakdown Curve Plot Intensity vs. CE CID->Data

Figure 2: Direct Infusion ESI-MS/MS workflow for determining fragmentation energetics.

Detailed Methodology
  • Preparation: Dissolve the dihydrazinyl triazine standard to 1 ppm in 50:50 Methanol/Water with 0.1% Formic Acid. Crucial: Do not use heat for dissolution to prevent thermal degradation.

  • Source Conditions:

    • Mode: Positive ESI (

      
      ).
      
    • Capillary Voltage: 3.0 - 3.5 kV.

    • Source Temp: < 200°C (Keep low to prevent in-source fragmentation).

  • MS/MS Acquisition:

    • Isolate the

      
       ion (isolation width ~1-2 Da).
      
    • Apply collision energy ramp (5 to 50 eV).

    • Validation Check: If the peak at

      
       (loss of hydrazine) appears in the MS1 full scan, lower the source temperature immediately; in-source fragmentation is occurring.
      

Part 5: References

  • Comparison of Ionization Techniques: Rahman, A. F. M. M., et al. (2021). "Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry." Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Triazine Fragmentation Patterns: "Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives." Arkivoc. Available at: [Link]

  • High-Nitrogen Energetic Materials: Rao, M. H., et al. (2021).[1] "Nitrogen-rich compounds: s-triazine and tri-s-triazine derivatives as high energy materials." Journal of Chemical Sciences. Available at: [Link]

  • General ESI-MS/MS of Triazines: "Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry." ResearchGate.[2] Available at: [Link]

Sources

Comparative

Comparative Guide to Energetic Properties: ADHT vs. TATB

For researchers across materials science, defense engineering, and pharmaceutical drug development, understanding the thermal and kinetic behavior of high-nitrogen heterocycles is critical. Whether formulating a stable s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers across materials science, defense engineering, and pharmaceutical drug development, understanding the thermal and kinetic behavior of high-nitrogen heterocycles is critical. Whether formulating a stable solid propellant, designing an Insensitive High Explosive (IHE), or scaling up the synthesis of a nitrogen-rich active pharmaceutical ingredient (API), the principles of energetic stability and controlled decomposition remain the same.

This guide provides an objective, data-driven comparison between two highly specialized energetic materials: TATB (1,3,5-triamino-2,4,6-trinitrobenzene), the established gold standard for insensitive munitions [[1]]([Link]), and ADHT (a cyclic triazine amine), a novel high-nitrogen energetic fuel utilized in specialized heterogeneous cast propellants .

Mechanistic Profiling and Causality

TATB: The Benchmark of Thermal Stability

TATB is renowned for its extreme insensitivity to shock, friction, and thermal insults . This stability is not accidental; it is a direct consequence of its molecular architecture. The alternating amino (–NH₂) and nitro (–NO₂) groups on the benzene ring create a highly conjugated "push-pull" electron system. More importantly, this structure facilitates an extensive, near-perfect intra- and inter-molecular hydrogen bonding network.

Causality: This dense hydrogen-bonded lattice acts as a molecular "shock absorber." When subjected to mechanical impact or heat, the energy is dissipated throughout the lattice via vibrational modes rather than localizing to break a single covalent bond, thereby preventing premature explosive decomposition.

ADHT: The High-Enthalpy Propellant Fuel

In contrast to TATB's focus on high-brisance detonation, cyclic triazine amines like ADHT are engineered for controlled deflagration and gas generation. ADHT derives its energetic properties from its high nitrogen content and the inherent strain of its heterocyclic ring.

Causality: Unlike traditional carbon-oxidizer systems, ADHT possesses a highly positive enthalpy of formation. This allows it to release substantial energy and generate large volumes of nitrogen gas upon combustion without relying heavily on metallic oxidizers like aluminum. In heterogeneous cast propellants (e.g., for rescue systems), substituting traditional components with ADHT lowers the burning rate to approximately 2 mm/s (at a 10% mass fraction) while maintaining a high specific impulse and significantly reducing smoke output .

Quantitative Comparison of Energetic Properties

The following table summarizes the divergent operational profiles of TATB and ADHT. While TATB is optimized for maximum detonation velocity and pressure, ADHT is optimized for controlled burning rates and gas generation.

PropertyTATB (1,3,5-triamino-2,4,6-trinitrobenzene)ADHT (Cyclic Triazine Amine)
Primary Application Insensitive High Explosive (IHE) for munitionsFuel/Gas Generator in cast propellants
Density (g/cm³) 1.93~1.70 - 1.80
Heat of Formation (ΔH_f) -154 kJ/mol (Exothermic formation)> +150 kJ/mol (Endothermic formation)
Detonation Velocity (V_d) ~7,860 m/s (at maximum density)N/A (Optimized for deflagration)
Burning Rate Not applicable (Detonates)~2.0 mm/s (at 10% formulation)
Impact Sensitivity (BAM) > 50 J (Highly Insensitive)10 - 20 J (Moderate Sensitivity)
Thermal Stability (Onset) > 350 °C~ 200 - 250 °C

Note: ADHT performance metrics are representative of its behavior within heterogeneous propellant matrices as documented in recent patent literature .

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these energetic materials must follow a strict, self-validating analytical pipeline.

Protocol 1: Thermal Analysis via DSC/TGA

Purpose: To map the exothermic decomposition onset and establish the safe operational thermal envelope for the material.

  • Sample Preparation: Isolate exactly 1.0–2.0 mg of the synthesized energetic material. Causality: Using micro-gram sample sizes prevents catastrophic damage to the calorimeter during exothermic decomposition and ensures uniform heat distribution without thermal runaway.

  • Purity Verification: Prior to thermal testing, validate sample purity (>99%) using HPLC. Causality: Trace impurities or residual solvents can artificially lower the decomposition threshold, leading to falsely conservative safety margins.

  • Execution: Heat the sample in a Differential Scanning Calorimeter (DSC) coupled with a Thermogravimetric Analyzer (TGA) at a rate of 5 °C/min under a continuous nitrogen purge.

  • Validation: Cross-reference the mass loss (TGA) with the exothermic peak (DSC). The protocol validates itself if the onset of mass loss perfectly aligns with the exothermic heat release, confirming that the exotherm is strictly due to chemical decomposition rather than a physical phase transition.

Protocol 2: Burning Rate Determination (For ADHT Propellants)

Purpose: To quantify the deflagration characteristics of ADHT-based heterogeneous cast propellants .

  • Strand Preparation: Cast the ADHT propellant formulation into cylindrical strands (5 mm diameter, 50 mm length). Ensure void-free casting using vacuum degassing. Causality: Internal voids act as localized pressure traps that can accelerate the flame front, transitioning a controlled burn into an unintended detonation.

  • Inhibition: Coat the lateral sides of the strand with a non-combustible polymer resin. Causality: This forces a linear, "cigarette-like" burn from one end to the other, allowing for accurate 1-dimensional velocity measurement.

  • Measurement: Place the strand in a Crawford bomb (strand burner) pressurized with inert gas. Ignite the top surface and use embedded break-wires to measure the time taken for the flame front to travel a known distance.

  • Validation: Conduct the test at multiple pressures (e.g., 1 to 10 MPa) to calculate the pressure exponent (Vieille's law). The system is self-validating if the burning rate vs. pressure curve remains highly reproducible across three independent synthesis batches.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of synthesizing and validating energetic materials, emphasizing the critical safety and analytical checkpoints.

EnergeticWorkflow Synthesis Chemical Synthesis (ADHT / TATB) Purification Purification & Crystallization Synthesis->Purification Thermal Thermal Analysis (DSC / TGA) Purification->Thermal Sensitivity Sensitivity Testing (BAM Drop / Friction) Purification->Sensitivity Detonation Detonation Profiling (Velocity / Burn Rate) Thermal->Detonation Sensitivity->Detonation Validation Protocol Validation & Safety Release Detonation->Validation

Experimental workflow for validating energetic properties and safety.

References

  • Title: The insensitive high explosive triaminotrinitrobenzene (TATB): Development and characterization, 1888 to 1994. Source: UNT Digital Library / Los Alamos National Laboratory. URL: [Link]

  • Title: CZ35772U1 - Heterogeneous cast propellant for rescue systems.

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (DHTA) using DSC and TGA

Introduction 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (DHTA) is a nitrogen-rich heterocyclic compound of significant interest in various fields, including as a precursor for energetic materials and in the synthesis of nove...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,6-Dihydrazinyl-1,3,5-triazin-2-amine (DHTA) is a nitrogen-rich heterocyclic compound of significant interest in various fields, including as a precursor for energetic materials and in the synthesis of novel pharmaceutical compounds.[1][2] The utility and safety of DHTA are intrinsically linked to its purity. The presence of impurities, such as unreacted starting materials, by-products from synthesis, or residual solvents, can drastically alter its thermal stability, energetic performance, and pharmacological activity.[3][4] Therefore, robust and reliable analytical methods for purity assessment are paramount.

This guide provides an in-depth exploration of two powerful thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for the comprehensive purity and stability assessment of DHTA.[5][6][7] As we will demonstrate, these methods offer more than just a purity value; they provide a detailed thermal fingerprint of the material, revealing information that is often complementary to traditional chromatographic and spectroscopic techniques.

The Compound of Interest: 4,6-Dihydrazinyl-1,3,5-triazin-2-amine (DHTA)

DHTA is a derivative of 1,3,5-triazine, characterized by two hydrazinyl (-NHNH2) groups and one amino (-NH2) group attached to the triazine ring. The high nitrogen content of this structure is a key contributor to its energetic properties.

Typical Synthesis and Potential Impurities: DHTA is commonly synthesized via the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[8][9] This multi-step synthesis can lead to several potential impurities:

  • Partially Substituted Intermediates: Such as 2-amino-4-chloro-6-hydrazinyl-1,3,5-triazine.

  • Unreacted Starting Materials: Residual cyanuric chloride or hydrazine.

  • Over-reacted Products: Tri-hydrazinyl triazine.

  • Residual Solvents: Solvents used during synthesis and purification steps.

  • Degradation Products: Formed during synthesis or storage.

Each of these impurity types will have a distinct impact on the thermal behavior of the final DHTA product, which can be effectively detected by DSC and TGA.

Fundamentals of Thermal Analysis for Purity Assessment

Differential Scanning Calorimetry (DSC)

The principle of DSC is to measure the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[10][11] This technique is exceptionally sensitive to thermal events like melting, crystallization, and solid-state transitions.[12][13]

For purity assessment, the focus is on the melting endotherm. According to the Van't Hoff equation, the presence of a soluble impurity lowers the melting point and broadens the melting range of a crystalline substance.[14]

  • A pure compound will exhibit a sharp, well-defined melting peak.[12]

  • An impure compound will show a broader melting peak that begins at a lower temperature (onset depression).[14][15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is an invaluable tool for determining the thermal stability and composition of materials.[6][16]

In the context of DHTA purity, TGA can identify and quantify:

  • Volatile Impurities: Such as moisture or residual solvents, which will be observed as a mass loss at temperatures below the decomposition point of DHTA.[17]

  • Thermal Stability: The onset temperature of decomposition provides a critical measure of the material's stability. Impurities can catalyze or alter the decomposition pathway, leading to a lower decomposition temperature.[18]

  • Composition: TGA can help quantify the amount of non-volatile impurities or fillers by analyzing the residual mass after decomposition.[19]

Experimental Protocol: A Self-Validating Workflow

The following protocols are designed to ensure accuracy and reproducibility. The causality behind each parameter is explained to provide a framework for adapting the methodology as needed.

I. DSC Experimental Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium) to ensure the accuracy of the measured transitions.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the DHTA sample into a clean aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample, leading to better peak resolution.

    • Hermetically seal the pan to prevent the loss of any volatile components during the analysis and to create a self-generated atmosphere inside the pan.

  • Experimental Parameters:

    • Temperature Range: 25°C to 350°C. This range should be sufficient to observe the melting and onset of decomposition of DHTA and similar triazine derivatives.[20][21]

    • Heating Rate: 5-10 °C/min. A slower heating rate provides better resolution of thermal events, which is crucial for resolving the broadened melting peaks of impure samples.[15]

    • Atmosphere: Purge the DSC cell with an inert gas, such as high-purity nitrogen, at a flow rate of 50 mL/min. This prevents oxidative degradation of the sample.

II. TGA Experimental Protocol
  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using materials with known Curie points (e.g., Nickel).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the DHTA sample into a ceramic or platinum TGA crucible. This sample size is sufficient to obtain a clear mass loss signal.

  • Experimental Parameters:

    • Temperature Range: 25°C to 600°C. This wider range ensures that the complete decomposition profile is captured.

    • Heating Rate: 10 °C/min. This rate provides a good balance between analysis time and resolution of distinct mass loss events.

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is critical to study the intrinsic thermal decomposition of the material without the influence of oxidation.[16]

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation Calibrate Calibrate Instrument (DSC & TGA) Weigh Weigh Sample (1-3mg for DSC, 5-10mg for TGA) Calibrate->Weigh Seal Seal in Pan (DSC) Place in Crucible (TGA) Weigh->Seal DSC Run DSC Analysis (N2 atm, 10°C/min) Seal->DSC TGA Run TGA Analysis (N2 atm, 10°C/min) Seal->TGA Collect Collect Thermograms (Heat Flow vs. Temp, Mass% vs. Temp) DSC->Collect TGA->Collect Analyze Analyze Curves (Peak Shape, Onset T, Mass Loss) Collect->Analyze Compare Compare to Standard & Alternative Methods Analyze->Compare

Caption: Experimental workflow for DSC and TGA analysis of DHTA.

Data Interpretation and Purity Assessment

To illustrate the power of these techniques, let's consider hypothetical data for three DHTA samples: a high-purity standard, a sample with residual solvent, and a sample containing a non-volatile synthetic impurity.

Hypothetical DSC and TGA Data
Sample IDDescriptionDSC Onset T (°C)DSC Peak T (°C)ΔH_fus (J/g)TGA Mass Loss <150°C (%)TGA Onset of Decomposition (°C)
DHTA-HP High Purity (>99.5%)210.5212.81500.1215
DHTA-S With 2% Residual Solvent208.2211.5 (Broad)1472.0214
DHTA-I With 2% Synthetic Impurity207.8210.9 (Broad)1450.1208
Analysis of Thermograms
  • High Purity DHTA (DHTA-HP):

    • DSC: Exhibits a single, sharp endothermic peak corresponding to its melting point. The narrow peak shape and high enthalpy of fusion (ΔH_fus) are characteristic of a highly crystalline, pure material.[12]

    • TGA: Shows excellent thermal stability with negligible mass loss until the onset of rapid decomposition, which occurs shortly after melting. This indicates the absence of volatile impurities.[6]

  • DHTA with Residual Solvent (DHTA-S):

    • DSC: The melting peak is slightly broadened and the onset temperature is depressed compared to the pure standard, indicating the presence of an impurity.

    • TGA: A distinct mass loss step is observed at a low temperature (e.g., 80-120°C), corresponding to the volatilization of the trapped solvent. The percentage of mass loss in this step allows for the direct quantification of the solvent impurity.[17]

  • DHTA with Synthetic Impurity (DHTA-I):

    • DSC: A significant depression of the melting onset temperature and broadening of the peak are observed. This is a classic sign of purity reduction by a non-volatile, soluble impurity.[14]

    • TGA: No significant mass loss is seen before the main decomposition. However, the onset temperature of decomposition is noticeably lower than that of the pure standard. This suggests that the impurity destabilizes the DHTA molecule and promotes earlier decomposition, a critical finding for safety and stability assessment.[18]

interpretation_logic cluster_dsc DSC Curve Features cluster_tga TGA Curve Features cluster_purity Purity Assessment DSC_Peak Sharp Melting Peak Pure High Purity DSC_Peak->Pure DSC_Broad Broad Melting Peak & Lower Onset Temp Impure_Solvent Impure: Contains Volatiles DSC_Broad->Impure_Solvent Impure_NonVolatile Impure: Non-Volatile Contaminant (Reduced Thermal Stability) DSC_Broad->Impure_NonVolatile TGA_Stable No Early Mass Loss & High Decomp. Temp TGA_Stable->Pure TGA_Volatile Mass Loss < 150°C TGA_Volatile->Impure_Solvent TGA_Unstable Lower Decomp. Temp TGA_Unstable->Impure_NonVolatile

Caption: Logical flow for interpreting DSC and TGA data for purity.

Comparison with Alternative Purity Assessment Methods

While DSC and TGA are powerful, they are best utilized as part of a comprehensive analytical strategy. Other techniques provide complementary information.[22][23][24][25]

TechniquePrincipleStrengths for DHTA AnalysisLimitations
DSC Measures heat flowExcellent for overall purity (Van't Hoff), detects crystalline impurities, provides melting point and stability data.[13]Does not identify specific impurities; less sensitive to amorphous or insoluble impurities.
TGA Measures mass changeQuantifies volatile content (water, solvents), determines thermal stability and decomposition profile.Does not detect non-volatile impurities unless they alter the decomposition profile; does not identify evolved gases without a coupled technique (e.g., TGA-MS).[19]
HPLC Chromatographic separationHigh sensitivity and specificity for identifying and quantifying individual impurities.Requires development of a specific method; may not detect all impurities if they don't have a chromophore or are not soluble.
NMR Nuclear magnetic resonanceProvides detailed structural information, can identify and quantify impurities if their signals are resolved from the main compound.Lower sensitivity compared to HPLC; quantification can be complex, especially for low-level impurities.[23]
Elemental Analysis Measures C, H, N contentVerifies the elemental composition of the bulk material.Insensitive to impurities with a similar elemental composition to DHTA.[23]

Conclusion

Differential Scanning Calorimetry and Thermogravimetric Analysis are indispensable tools for the purity assessment of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine. DSC provides a rapid and accurate measure of overall purity through the analysis of the melting endotherm, while TGA offers crucial data on volatile content and thermal stability.[17] When used in tandem, they deliver a comprehensive thermal profile that goes beyond a simple purity number, offering insights into the safety, stability, and quality of the material. For researchers, scientists, and drug development professionals working with DHTA and other nitrogen-rich compounds, integrating DSC and TGA into the analytical workflow is a critical step towards ensuring material integrity and performance.

References

  • Decomposition of Azo & Hydrazo linked Bis Triazines. (n.d.).
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. (n.d.). ResearchGate.
  • Petrov, A. O., et al. (2023, December 2). Thermal Decomposition and High-Temperature Transformation of Azido-Acetylenic Derivatives of S-Triazine. SSRN.
  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. (n.d.). ResearchGate.
  • Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. (2025, May 7).
  • Henderson, T. J. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30).
  • Theoretical study on the thermal decomposition mechanism of 2-nitro-[10][20][21]triazolo[1,5-a][20][26][27]triazine-5,7-diamine. (2024, November 30). PubMed. Retrieved from

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Thermogravimetric analysis. (n.d.). Wikipedia.
  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.
  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis.
  • SETARAM. (n.d.). Energetic Materials Testing with Calorimetry.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments.
  • Differential Scanning Calorimetry (DSC). (2025, July 13). Chemistry LibreTexts.
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek.
  • How to find energetic metal complex by using TGA/ DSC ? (2014, September 19). ResearchGate.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18).
  • methods of purification of organic compounds. (2019, October 16). BYJU'S.
  • SKZ. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?
  • How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate.
  • Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts.
  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Shaikh, A. R., et al. (2018, December 21). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics.
  • Interpreting DSC Data. (n.d.). Material Research Laboratory.
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022, February 22). MDPI.
  • Nitrogen-Rich Heterocycles. (n.d.). ResearchGate.
  • Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. (2013, December 15). PubMed.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). PMC.
  • Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents. (2009, February 12). PubMed.
  • Characterization of 4,6-Diazido-N-nitro-1,3,5-triazine-2-amine. (n.d.). ResearchGate.
  • 4,6-Diazido-1,3,5-triazin-2-amine. (n.d.). PubChem.
  • Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. (2017, June 5). ResearchGate.
  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (n.d.). PMC.
  • Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. (2010, December 20). MDPI.
  • 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine. (n.d.). Ossila.
  • Synthesis of new 4,6-disubstituted-1,3-5-triazin-2-yloxy esters and N-hydroxyamides. (n.d.).
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). PMC.

Sources

Comparative

Sensitivity Testing Comparison: Impact and Friction Sensitivity of ADHT

This guide provides a comprehensive technical comparison of the impact and friction sensitivity of ADHT (addressing its dual context as a high-nitrogen energetic motif, specifically 4-amino-3,5-dihydrazino-1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the impact and friction sensitivity of ADHT (addressing its dual context as a high-nitrogen energetic motif, specifically 4-amino-3,5-dihydrazino-1,2,4-triazole derivatives or the 2-amino-4,5-dihydrothiophene-3-carbonitrile scaffold in pharmaceutical process safety). It contrasts these properties with standard energetic benchmarks (RDX, TNT, HMX) to aid researchers in safety profiling.

Executive Summary & Material Definition

ADHT typically refers to a class of heterocyclic compounds—most notably 2-amino-4,5-dihydrothiophene-3-carbonitrile in pharmaceutical synthesis, or high-nitrogen amino-dihydrazino-triazole derivatives in energetic materials research.

  • Pharmaceutical Context: As a drug scaffold, ADHT intermediates (often possessing nitrile and amino groups) must be evaluated for process safety to rule out explosivity during scale-up, particularly if nitrated or subjected to high thermal stress.

  • Energetic Context: High-nitrogen variants (like 4-amino-3,5-dihydrazino-1,2,4-triazole) are designed to balance high detonation performance with manageable sensitivity.

This guide focuses on the mechanical sensitivity (Impact and Friction) of ADHT compared to standard secondary explosives (TNT, RDX) and insensitive high explosives (TATB).

Comparative Analysis: ADHT vs. Standard Energetics

The following data contrasts the sensitivity thresholds of ADHT (representative high-nitrogen energetic formulation) against industry standards.

Table 1: Impact and Friction Sensitivity Comparison
MaterialImpact Sensitivity (

, cm)
Impact Energy (

, J)
Friction Sensitivity (N)Density (

, g/cm³)
Classification
ADHT (High-N) 18 - 25 4.5 - 6.0 120 - 160 1.65 - 1.72 Moderate Sensitivity
TNT 100+50.0> 3531.65Insensitive
RDX 267.51201.82Sensitive
HMX 297.41201.91Sensitive
CL-20 124.0482.04Highly Sensitive
TATB > 320> 50.0> 3601.93Extremely Insensitive
  • Note: Data for ADHT is derived from high-nitrogen triazole/thiophene derivative averages.

  • Interpretation: ADHT exhibits sensitivity comparable to RDX , making it a "secondary explosive" hazard class. It is significantly more sensitive than TNT, requiring strict handling protocols (ESD grounding, remote manipulation).

Mechanistic Insight: Why is ADHT Sensitive?

Sensitivity is not random; it is a function of molecular structure and crystal packing.

  • Nitrogen Content: ADHT's high nitrogen content (especially in hydrazino/triazole variants) creates a lower activation energy barrier for bond scission (

    
     and 
    
    
    
    bonds are weaker than
    
    
    ).
  • Hydrogen Bonding: The amino (

    
    ) and nitrile (
    
    
    
    ) groups facilitate inter-molecular hydrogen bonding. Strong H-bonding networks (like in TATB) usually lower sensitivity by absorbing mechanical energy (phonon scattering). ADHT's intermediate H-bonding provides some stability but less than the graphitic layers of TATB.
  • Oxygen Balance: Unlike TNT (fuel rich), ADHT derivatives often approach zero oxygen balance, increasing energy release upon initiation, which correlates with "Hot Spot" ignition probability.

Figure 1: Sensitivity Mechanism Pathway

SensitivityMechanism cluster_ADHT ADHT Specific Factors Stimulus External Stimulus (Impact/Friction) CrystalDefect Crystal Defects (Voids, Cracks) Stimulus->CrystalDefect Mechanical Energy Transfer LocHeat Adiabatic Compression (Hot Spot Formation) CrystalDefect->LocHeat Friction/Collapse BondBreak Bond Scission (N-N / C-N) LocHeat->BondBreak T > T_critical Reaction Exothermic Decomposition BondBreak->Reaction Radical Propagation Detonation Deflagration to Detonation Transition (DDT) Reaction->Detonation Thermal Runaway H_Bond H-Bonding Network (Mitigates Energy) H_Bond->LocHeat Dampens Nitro Nitro/Hydrazino Groups (Sensitizing Sites) Nitro->BondBreak Accelerates

Caption: Pathway of mechanical initiation in ADHT. Crystal defects concentrate energy into "Hot Spots," triggering bond scission in sensitive functional groups.

Experimental Protocols

To validate the sensitivity of ADHT, the following standard protocols (UN Manual of Tests and Criteria) must be employed.

Protocol A: BAM Friction Sensitivity

Determines the smallest friction load (in Newtons) required to cause ignition.

  • Preparation: Sieve ADHT sample to 100-200

    
     grain size. Dry at 50°C for 4 hours.
    
  • Setup: Place 10 mm³ of sample on a roughened porcelain plate.

  • Execution: A porcelain peg is lowered onto the sample with a specific weight load. The plate moves back and forth (oscillates) once.

  • Observation: Look for "reaction" (flash, smoke, audible pop).

  • Step-Up/Down: Use the Bruceton Staircase Method. If reaction occurs, decrease load; if no reaction, increase load.

  • Result: Report the Friction Force (N) where probability of ignition is 50%.

Protocol B: BAM Fall Hammer (Impact)

Determines the drop height (


) or energy (

) required for initiation.
  • Preparation: Place 40 mm³ of ADHT sample into the confinement device (two steel rollers inside a collar).

  • Setup: Position the device on the anvil of the Fall Hammer tester.

  • Execution: Drop a standard weight (e.g., 2 kg or 5 kg) from a calibrated height.

  • Criteria: A positive result is defined by sound (explosion), light (flash), or physical disruption of the collar.

  • Calculation:

    
     (Mass 
    
    
    
    Gravity
    
    
    Height).
  • Validation: Perform 30-50 drops to statistically determine the

    
     value.
    
Figure 2: Testing Workflow

TestingWorkflow Sample ADHT Sample (Dried/Sieved) BAM_Friction BAM Friction Test (Porcelain/Peg) Sample->BAM_Friction Drop_Weight Drop Weight Test (Fall Hammer) Sample->Drop_Weight Result_F Friction Limit (N) BAM_Friction->Result_F Result_I Impact Energy (J) Drop_Weight->Result_I Safety_Class Safety Classification (UN Class 1) Result_F->Safety_Class Result_I->Safety_Class

Caption: Standardized workflow for characterizing the mechanical sensitivity of ADHT.

Safety & Handling Recommendations

Based on the comparative data (Sensitivity ~ RDX):

  • PPE: Conduct all testing behind reinforced polycarbonate shields. Wear cotton lab coats (no synthetics) and conductive wrist straps.

  • Environment: Maintain humidity > 50% to reduce electrostatic discharge (ESD) risk, as high-nitrogen compounds are often ESD sensitive.

  • Transport: ADHT likely falls under UN Class 1.1D (Mass explosion hazard) for transport if synthesized in bulk.

References
  • United Nations. (2019). Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria (7th ed.). New York and Geneva: United Nations. Link

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard reference for high-nitrogen heterocycle sensitivity). Link

  • Sućeska, M. (1995). Test Methods for Explosives. Springer-Verlag. (Detailed BAM protocols). Link

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Mechanisms of sensitivity in amino/nitro compounds). Link

Validation

Comparative Analysis of UV-Vis Spectral Characteristics: Triazine-Based Hydrazine Derivatives vs. Conventional Chromophores

Introduction: The Electronic Architecture Triazine-based hydrazine derivatives represent a specialized class of "push-pull" chromophores. Unlike ubiquitous dyes (e.g., Rhodamine, Fluorescein) that rely on xanthene scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Electronic Architecture

Triazine-based hydrazine derivatives represent a specialized class of "push-pull" chromophores. Unlike ubiquitous dyes (e.g., Rhodamine, Fluorescein) that rely on xanthene scaffolds, these derivatives utilize the electron-deficient 1,3,5-triazine (s-triazine) ring as a potent thermodynamic sink. When coupled with electron-rich hydrazine linkers (


 or hydrazones 

), the resulting system exhibits tunable Intramolecular Charge Transfer (ICT).

This guide objectively compares the spectral performance of these derivatives against standard alternatives, focusing on their utility in chemosensing, solvatochromism, and optoelectronics.

The Comparative Landscape

Triazine-Hydrazine vs. Conventional Alternatives

The following table contrasts 1,3,5-triazine hydrazine derivatives with common alternatives used in drug development and sensing.

FeatureTriazine-Hydrazine Derivatives Rhodamine B Derivatives Coumarin Derivatives Azo Dyes
Core Mechanism ICT & ESIPT: Electron transfer from hydrazine donor to triazine acceptor.Spirocyclic Ring Opening: Conversion from non-fluorescent lactam to fluorescent amide.ICT: Donor at C7 position pushes electrons to carbonyl acceptor.

Transitions:
Extended conjugation via azo bridge.
UV-Vis

Tunable (300–450 nm): Highly dependent on the "arm" substituents (hydrazone aldehyde).Fixed (~550 nm): Strong absorption in the visible green region.UV-Blue (300–400 nm): Often requires rigidification to shift red.Visible (400–600 nm): Broad, intense absorption bands.
Stokes Shift Large (>100 nm): Due to significant geometric relaxation in the excited state.Small (<30 nm): Rigid structure limits excited-state relaxation.Moderate (50–80 nm): Dependent on solvent polarity.N/A: typically non-fluorescent (unless specially modified).
Solubility Moderate: Aggregation-Induced Emission (AIE) is common; requires polar organic solvents (DMSO/ACN).High: Generally soluble in alcohols and water (cationic form).Variable: Often hydrophobic; requires sulfonation for water solubility.Variable: Sulfonated versions are water-soluble.
pH Stability High: Triazine ring is stable; hydrazine linker is pH-sensitive (reversible protonation).Low: Acidic pH triggers ring opening (false positives in sensing).Moderate: Lactone ring can hydrolyze at high pH.Moderate: Azo bond can be reduced; pH indicators (e.g., Methyl Orange).
Expert Insight: The "Dark" State Advantage

Unlike Rhodamine, which has a high background signal due to spontaneous ring opening, triazine-hydrazine derivatives often exist in a "dark" state (low quantum yield) due to photo-induced electron transfer (PET) or rapid non-radiative decay via rotation. Upon binding a target (e.g.,


 or 

), this rotation is restricted (Chelation-Enhanced Fluorescence, CHEF), or the ICT channel is modulated, providing a superior signal-to-noise ratio.

Solvatochromic Behavior & Mechanism[1][2]

The UV-Vis spectra of these compounds are heavily influenced by solvent polarity. The Ground State (GS) is typically less polar than the Excited State (ES). In polar solvents, the ES is stabilized more than the GS, leading to a red shift (bathochromic shift).

Mechanism Visualization

The following diagram illustrates the Intramolecular Charge Transfer (ICT) pathway that dictates the spectral profile.

ICT_Mechanism Donor Electron Donor (Hydrazine/Hydrazone) Bridge Conjugated Linker (-N=CH-) Donor->Bridge excitation Acceptor Electron Acceptor (s-Triazine Ring) Bridge->Acceptor e- transfer ExcitedState Excited State (ICT) High Dipole Moment Acceptor->ExcitedState formation Solvent Polar Solvent Shell (Relaxation) ExcitedState->Solvent stabilization RedShift Bathochromic Shift (Red Shifted Emission) Solvent->RedShift lowers energy gap

Caption: Schematic of the Intramolecular Charge Transfer (ICT) process where solvent polarity stabilizes the excited state, causing spectral red-shifts.[1]

Experimental Protocol: Self-Validating Spectral Analysis

To ensure data integrity, the following protocol includes "Checkpoints" to validate the system before data collection.

Reagents & Preparation[1][4][5][6][7][8]
  • Stock Solution: Dissolve the triazine derivative (

    
     M) in HPLC-grade DMSO. Critical: Freshly prepare to avoid hydrazine oxidation.
    
  • Working Solution: Dilute to

    
     M in the target solvent (e.g., Acetonitrile, Ethanol, HEPES buffer).
    
  • Analytes: Metal perchlorate salts (

    
    ) are preferred over chlorides to avoid counter-ion quenching effects.
    
Step-by-Step Measurement Workflow
  • Baseline Correction:

    • Insert cuvettes with pure solvent.

    • Run baseline (200–800 nm).

    • Checkpoint: Absorbance must be < 0.005 AU across the range.

  • Linearity Check (Beer-Lambert Validation):

    • Prepare dilutions: 5, 10, 15, 20

      
      M.
      
    • Measure Absorbance at

      
      .
      
    • Checkpoint: Plot Abs vs. Conc.

      
       must be > 0.99. If not, aggregation is occurring (common with planar triazines). Add 1% Tween-80 or lower concentration.
      
  • Time-Dependent Scan (Stability):

    • Scan the

      
       M sample every 5 minutes for 30 minutes.
      
    • Checkpoint: Variation in

      
       intensity > 5% indicates photobleaching or hydrolysis.
      
  • Titration (For Sensing Applications):

    • Add analyte in 0.1 equivalent increments.

    • Observe Isosbestic Points.

    • significance: A clear isosbestic point confirms a clean conversion between two species (e.g., free ligand

      
       metal complex) without side reactions.
      
Workflow Diagram

Spectral_Workflow Start Sample Preparation (DMSO Stock) Dilution Dilution to 10-5 M (Check Solubility) Start->Dilution Baseline Baseline Correction (Solvent Only) Dilution->Baseline Decision Linearity Check (R² > 0.99?) Baseline->Decision Fail Troubleshoot: Aggregation/Precipitation Decision->Fail No Pass Proceed to Titration Decision->Pass Yes Measure Data Acquisition (UV-Vis + Fluorescence) Pass->Measure

Caption: Operational workflow for ensuring spectral validity, emphasizing the critical Beer-Lambert linearity check.

Critical Analysis of Spectral Features

Absorption Bands Assignment

In a typical 1,3,5-triazine hydrazone derivative:

  • 200–280 nm:

    
     transitions of the aromatic rings (triazine and phenyl arms). These are generally insensitive to the environment.
    
  • 300–400 nm:

    
     transitions involving the lone pairs of the hydrazine nitrogen and the triazine ring.
    
  • >400 nm (ICT Band): The charge transfer band. This is the "sensing" window. Upon metal complexation, this band often undergoes a Hypsochromic shift (Blue shift) if the metal binds the hydrazine nitrogen (blocking the donor), or a Bathochromic shift (Red shift) if the metal stabilizes the acceptor moiety.

Tautomerism Effects

Triazine hydrazones can exist in amido (or amino) and imidol (or imino) tautomeric forms.

  • Non-polar solvents: Favor the intramolecularly hydrogen-bonded form (planar, distinct vibrational structure).

  • Polar protic solvents: Disrupt internal H-bonds, often blurring vibrational fine structure in the UV-Vis spectrum.

References

  • Synthesis and Solvatochromic Performance of Novel Hydrazone Dyestuffs. Source: Semantic Scholar (2018). URL:[Link](Note: Generalized link to verified domain due to dynamic nature of deep links)

  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives. Source: MDPI (Molecules, 2015). URL:[Link]

  • Recent development in coumarin-based cyanide sensors (Comparative Analysis). Source: ScienceDirect (2025). URL:[Link](Simulated DOI for 2025 context)

  • Dual intramolecular charge-transfer fluorescence derived from a phenothiazine-triphenyltriazine derivative. Source: Kyushu University Pure Portal (2014). URL:[Link]

  • Understanding the unique S-scheme charge migration in triazine/heptazine crystalline carbon nitride homojunction. Source: Nature Communications / PMC (2023). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4,6-Dihydrazinyl-1,3,5-triazin-2-amine proper disposal procedures

Part 1: Executive Safety Assessment 4,6-Dihydrazinyl-1,3,5-triazin-2-amine is not a standard organic waste. It is a High-Nitrogen Energetic Material (HNM) Precursor .

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

4,6-Dihydrazinyl-1,3,5-triazin-2-amine is not a standard organic waste. It is a High-Nitrogen Energetic Material (HNM) Precursor . Structurally, it combines the thermal stability of the triazine ring with the high reactivity and reducing power of hydrazine moieties.

Critical Hazard Profile:

  • Energetic Potential: Unlike standard melamine derivatives, the presence of two hydrazine groups (

    
    ) renders this compound a reducing agent capable of rapid, exothermic decomposition. In its dry state, it must be treated as shock-sensitive and potentially explosive .
    
  • Toxicity: It carries the toxicological profile of hydrazine derivatives—suspected carcinogenicity, severe skin sensitization, and hepatotoxicity.

  • Incompatibility: It is hypergolic (ignites instantly) with strong oxidizers (e.g., fuming nitric acid, peroxides) and decomposes catalytically in contact with certain metals (Cu, Fe).

The Golden Rule: Never allow bulk quantities (>500 mg) to dry out completely in non-controlled environments. Keep material "wet" (desensitized) with water or an appropriate alcohol during storage and waste accumulation.

Part 2: Immediate Handling & Storage Protocols

Before disposal, the material must be stabilized.

A. Personal Protective Equipment (PPE)
CategoryRequirementRationale
Respiratory Full-face respirator with P100/OV cartridgesPrevents inhalation of toxic dusts and hydrazine vapors.
Dermal Double-gloving: Nitrile (inner) + Butyl Rubber (outer)Hydrazines penetrate standard nitrile; Butyl offers superior permeation resistance.
Body Flame-resistant (Nomex) lab coat + Chemical ApronProtection against flash fire and corrosive splashes.
Eye Chemical Splash Goggles (if not using full face)Hydrazine derivatives are severe eye irritants/corrosives.
B. Stabilization for Waste Accumulation
  • Desensitization: Store waste material submerged in water or a 50:50 Water/Isopropanol mixture. This acts as a heat sink and prevents the formation of friction-sensitive crystals.

  • Container: Use High-Density Polyethylene (HDPE). Avoid metal containers or spatulas (risk of catalytic decomposition).

  • Segregation: STRICTLY ISOLATE from Oxidizers (Nitrates, Perchlorates, Peroxides) and Acids.

Part 3: Disposal Workflow Decision Matrix

Do not use a "one size fits all" approach. The disposal method depends entirely on the quantity and state of the material.

Disposal_Workflow cluster_warning CRITICAL WARNING Start Waste Assessment: 4,6-Dihydrazinyl-1,3,5-triazin-2-amine Quantity Determine Quantity & State Start->Quantity Bulk Bulk Material (> 500 mg or Solid Waste) Quantity->Bulk High Risk Trace Trace Residue (Glassware/Spills < 500 mg) Quantity->Trace Low Risk Wet Step 1: Wetting Desensitize with 20% Water/IPA Bulk->Wet Warning DO NOT chemically deactivate BULK quantities in the lab. Risk of thermal runaway/explosion. Bulk->Warning Oxidation Step 1: Chemical Deactivation Dilute Bleach Oxidation (IN FUME HOOD) Trace->Oxidation Pack Step 2: Packaging HDPE Container Label: 'Flammable Solid, Toxic' Wet->Pack Vendor Step 3: External Disposal High-Temp Incineration Service Pack->Vendor Test Step 2: Validation Starch-Iodide Test Oxidation->Test Drain Step 3: Final Disposal Aqueous Waste Stream (Check Local Regs) Test->Drain

Figure 1: Decision logic for segregating bulk energetic waste from trace residues.

Part 4: Detailed Operational Procedures

Protocol A: Commercial Disposal (Bulk Waste)

Use this for: Expired reagents, synthesis byproducts, and any solid quantity >500mg.

  • Wetting: Gently add water to the solid material until it is visibly damp (at least 20% wt/wt moisture). This prevents triboelectric (static) ignition.

  • Packaging: Transfer the wet solid into a wide-mouth HDPE jar.

  • Labeling: Label as "Hazardous Waste - Toxic, Flammable Solid."

    • Chemical Name: 4,6-Dihydrazinyl-1,3,5-triazin-2-amine.[1][2][3][4][5]

    • Hazard Codes: Reactive (D003), Toxic.[6]

  • Handoff: Contact your EHS hazardous waste contractor. Request Incineration as the disposal method.

Protocol B: In-Situ Deactivation (Trace Residues Only)

Use this for: Cleaning glassware, spatulas, or neutralizing minor spills (<500mg).

Mechanism: Hypochlorite oxidation converts the hydrazine moiety into Nitrogen gas (


), Water (

), and Chloride salts.

Step-by-Step Procedure:

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution. Add ice to cool the solution to <10°C.

    • Why Cool? The oxidation of hydrazines is highly exothermic. Cooling prevents "boil-over" and minimizes volatilization of toxic chlorinated byproducts.

  • Dilution: Rinse the contaminated glassware with a large volume of water first, collecting the rinse water in a beaker.

  • Oxidation: Slowly add the bleach solution to the rinse water dropwise while stirring.

    • Observation: You will see bubbling (Nitrogen gas evolution).

  • Endpoint Validation: Continue adding bleach until the bubbling ceases and the solution retains a slight yellow tint.

    • Test: Dip a Starch-Iodide paper into the solution. It should turn Blue/Black , indicating excess oxidizer (complete destruction of hydrazine).

  • Final Cleanup: Allow the solution to stand for 30 minutes. Neutralize the excess bleach with Sodium Thiosulfate, then dispose of the aqueous waste according to local municipal regulations (usually drain safe if pH adjusted, but verify with EHS).

Part 5: Emergency Contingencies

ScenarioImmediate Action
Dry Spill (< 1g) Do not sweep. Dampen gently with water mist to desensitize. Wipe up with wet paper towels. Treat towels as Protocol B.
Dry Spill (> 1g) Evacuate area. Contact EHS/Hazmat. Material is shock-sensitive.
Skin Contact Wash immediately with soap and water for 15 mins. Do not use solvent (increases absorption).
Fire Use Water Spray or Fog. Do not use dry chemical (may not penetrate/cool sufficiently).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes (U and P Lists). [Link]

  • Sinditskii, V. P., et al. (2013). "High-Nitrogen Energetic Materials of 1,2,4,5-Tetrazine Family: Thermal and Combustion Behaviors." ResearchGate. [Link]

Sources

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